Diethyl allylmalonate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67393. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
diethyl 2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWAYKGILJJNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883787 | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-80-1 | |
| Record name | Diethyl allylmalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl allylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl allylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl allylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl allylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL ALLYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ETZ38HUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl Allylmalonate: A Comprehensive Technical Guide
CAS Number: 2049-80-1
This technical guide provides an in-depth overview of diethyl allylmalonate, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's properties, synthesis, analysis, and key applications, with a focus on detailed experimental protocols and data presentation.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2049-80-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Boiling Point | 222-223 °C (at 760 mmHg) | |
| Density | 1.015 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.431 | |
| Flash Point | 71 °C (160 °F) - closed cup | |
| Solubility | Not miscible or difficult to mix with water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 5.77 | A |
| 5.10 | B |
| 5.04 | C |
| 4.192 | D |
| 3.412 | E |
| 2.644 | F |
| 1.266 | G |
(Reference for ¹H NMR data:[2])
¹³C NMR Spectroscopy
| Predicted Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl (C=O) |
| ~132 | Alkene (-CH=) |
| ~118 | Alkene (=CH₂) |
| ~61 | Methylene (B1212753) (-O-CH₂-) |
| ~52 | Malonate alpha-carbon (-CH-) |
| ~34 | Allyl methylene (-CH₂-) |
| ~14 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | Alkene (=C-H) |
| ~2980 | C-H stretch | Alkane (-C-H) |
| ~1735 | C=O stretch | Ester (C=O) |
| ~1645 | C=C stretch | Alkene (C=C) |
| ~1465 | C-H bend | Alkane (-CH₂-) |
| ~1370 | C-H bend | Alkane (-CH₃) |
| ~1250-1000 | C-O stretch | Ester (C-O) |
Mass Spectrometry
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 200 | [M]⁺ (Molecular ion) |
| 155 | [M - OEt]⁺ |
| 127 | [M - CO₂Et]⁺ |
| 109 | |
| 98 | |
| 81 | |
| 55 | |
| 41 | [C₃H₅]⁺ (Allyl cation) |
| 29 | [C₂H₅]⁺ (Ethyl cation) |
(Reference for Mass Spectrometry data:[2])
Synthesis of this compound
The most common method for the synthesis of this compound is the alkylation of diethyl malonate with an allyl halide.
Reaction Scheme
The overall reaction is a nucleophilic substitution where the enolate of diethyl malonate attacks the allyl halide.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).[3]
-
Stir the reaction mixture at room temperature for 10 minutes.[3]
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[3]
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Filter the reaction mixture through a bed of Celite to remove the inorganic salts.[3]
-
Wash the Celite bed with acetonitrile (100 mL).[3]
-
Combine the filtrates and concentrate them under reduced pressure to obtain crude this compound as a colorless liquid.[3]
Purification: The crude product can be purified by vacuum distillation.
Chemical Reactivity and Applications
The reactivity of this compound is primarily centered around the active methylene proton (if present after mono-alkylation), the ester functionalities, and the allyl group. It is a key intermediate in the synthesis of a variety of organic compounds.
Malonic Ester Synthesis
This compound is a classic substrate in the malonic ester synthesis, which is a method for preparing carboxylic acids. The general mechanism involves the formation of an enolate, followed by alkylation, hydrolysis of the esters, and finally decarboxylation.
Caption: Malonic Ester Synthesis Mechanism.
Other Applications
-
Synthesis of Barbiturates: this compound is a precursor in the synthesis of certain barbiturates, which are a class of central nervous system depressants.
-
Pharmaceutical Intermediates: It serves as a building block for various active pharmaceutical ingredients (APIs).
-
Flavor and Fragrance Compounds: The versatile reactivity of this compound allows for its use in the synthesis of compounds for the flavor and fragrance industry.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.
Hazard Identification
-
GHS Pictograms:
-
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a versatile and important intermediate in organic synthesis. Its well-defined reactivity, particularly in the context of the malonic ester synthesis, makes it a valuable tool for the construction of a wide range of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Proper handling and an understanding of its properties are essential for its safe and effective use in a laboratory setting. This guide has provided a comprehensive overview of its key characteristics to support researchers and scientists in their work.
References
A Technical Guide to Diethyl Allylmalonate: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl allylmalonate, systematically named diethyl 2-prop-2-enylpropanedioate, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring a reactive methylene (B1212753) group flanked by two ester functionalities and an allyl substituent, makes it a versatile building block for a variety of complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant role in the synthesis of therapeutic agents, notably barbiturates.
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | diethyl 2-prop-2-enylpropanedioate[1] |
| Synonyms | Diethyl 2-allylmalonate, Allylmalonic acid diethyl ester |
| CAS Number | 2049-80-1[1] |
| Molecular Formula | C₁₀H₁₆O₄[1] |
| Molecular Weight | 200.23 g/mol [1] |
| Linear Formula | CH₂=CHCH₂(COOC₂H₅)₂ |
| SMILES | CCOC(=O)C(CC=C)C(=O)OCC |
| InChI Key | GDWAYKGILJJNBB-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
A compilation of key physical and spectral properties is provided for reference.
Table 2.1: Physical Properties
| Property | Value | Source |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Boiling Point | 222-223 °C (lit.) | [1] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.431 (lit.) | [1] |
| Flash Point | 71 °C (160 °F) - closed cup | |
| Water Solubility | Not miscible or difficult to mix | [1] |
Table 2.2: Spectroscopic Data Summary
| Technique | Key Features and References |
| ¹H NMR | Spectra available in chemical databases. Expected signals include triplets and quartets for the ethyl groups, and multiplets for the allyl and methine protons. |
| ¹³C NMR | Spectra available, showing characteristic peaks for carbonyl, olefinic, and aliphatic carbons. |
| IR Spectroscopy | Key absorptions include C=O stretching (ester), C=C stretching (alkene), and C-O stretching. |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available for fragmentation pattern analysis. |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the C-alkylation of diethyl malonate with an allyl halide. The acidic α-hydrogen of diethyl malonate is deprotonated by a base to form a stabilized enolate, which then acts as a nucleophile.
Experimental Protocol: Synthesis via Potassium Carbonate in Acetonitrile (B52724)
This procedure is a common method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
Diethyl malonate (20 g, 125 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (43 g, 311 mmol)
-
Allyl bromide (23 g, 190 mmol)
-
Anhydrous acetonitrile (CH₃CN) (200 mL)
-
Celite
Apparatus:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Equip the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to the flask.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours, with continuous stirring.
-
After 24 hours, cool the mixture to room temperature.
-
Filter the cooled mixture through a bed of celite to remove the inorganic salts.
-
Wash the celite bed with an additional 100 mL of acetonitrile to ensure complete recovery of the product.
-
Combine the filtrates and concentrate them under reduced pressure (e.g., using a rotary evaporator) to remove the acetonitrile.
-
The resulting residue is crude this compound, which appears as a colorless liquid (approx. 24 g). Further purification can be achieved by vacuum distillation if required.
Applications in Drug Development: Synthesis of Barbiturates
This compound is a crucial precursor in the synthesis of 5-substituted barbituric acids. Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a disubstituted malonic ester with urea (B33335).[3][4] The allyl group from this compound becomes a key substituent at the 5-position of the barbiturate (B1230296) ring.
Experimental Protocol: General Condensation with Urea
This protocol outlines the general procedure for the synthesis of a barbiturate from a substituted diethyl malonate and urea, as is the case for producing 5-allylbarbituric acid.[5][6]
Materials:
-
This compound
-
Urea, dry
-
Sodium metal
-
Absolute ethanol
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Heating bath (e.g., oil bath)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. This is a highly exothermic reaction and should be performed with caution.
-
Condensation: To the sodium ethoxide solution, add this compound. Subsequently, add a solution of dry urea dissolved in hot absolute ethanol.
-
Reflux: Heat the resulting mixture under reflux using an oil bath (typically around 110 °C) for several hours. During this time, the sodium salt of the barbituric acid will precipitate as a white solid.[6]
-
Workup and Isolation: After the reaction is complete, cool the mixture. Add hot water to dissolve the precipitate.
-
Acidification: Carefully acidify the solution with a strong acid, such as hydrochloric acid (HCl), until it is acidic to litmus (B1172312) paper. This protonates the salt, causing the 5-allylbarbituric acid to precipitate out of the solution.[6]
-
Purification: Cool the solution in an ice bath to maximize crystallization. Collect the solid product by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Conclusion
This compound is a cornerstone intermediate for synthetic organic chemistry, offering a reliable pathway to more complex molecular architectures. Its straightforward synthesis and the reactivity of its functional groups have cemented its importance in the production of a wide range of compounds, most notably in the pharmaceutical sector for the synthesis of barbiturate derivatives. The protocols and data presented in this guide are intended to provide a comprehensive resource for professionals engaged in chemical research and drug development.
References
Synthesis of Diethyl allylmalonate from diethyl malonate
An In-depth Technical Guide to the Synthesis of Diethyl Allylmalonate from Diethyl Malonate
Introduction
The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of substituted carboxylic acids and other valuable organic intermediates. One such key transformation is the synthesis of this compound. This compound serves as an important intermediate in the production of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory agents, as well as agrochemicals and compounds for the flavor and fragrance industries.[1][2]
The synthesis is a classic example of the malonic ester synthesis, which involves the formation of a carbanion from an active methylene (B1212753) compound, followed by nucleophilic substitution.[3][4] This guide provides a detailed overview of the core principles, experimental methodologies, and quantitative data associated with the synthesis of this compound from diethyl malonate.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound proceeds via a two-step mechanism:
-
Deprotonation: Diethyl malonate possesses relatively acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effects of the two adjacent carbonyl groups.[5][6] A sufficiently strong base, such as sodium ethoxide or potassium carbonate, is used to abstract a proton from the central carbon, forming a resonance-stabilized enolate ion.[7][8] The choice of base is crucial; using an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for diethyl malonate) prevents unwanted transesterification side reactions.[5][7]
-
Nucleophilic Substitution (Alkylation): The resulting enolate ion is a potent nucleophile.[7] It attacks the electrophilic allyl halide (typically allyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.[3][6] This step forms the new carbon-carbon bond, yielding this compound.[8]
The overall reaction workflow is depicted below.
References
- 1. This compound | 2049-80-1 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. What alkyl bromide(s) should be used in the malonic ester synthes... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Diethyl allylmalonate chemical formula and molecular weight
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl allylmalonate is a significant organic compound utilized as a key intermediate in the synthesis of a variety of molecules, including vitamins, barbiturates, and non-steroidal anti-inflammatory agents.[1][2] Its chemical structure, featuring a reactive methylene (B1212753) group and an allyl substituent, allows for a wide range of chemical transformations, making it a versatile building block in organic chemistry and pharmaceutical development. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Chemical Properties and Identification
This compound is a colorless to slightly yellow liquid.[3] Key quantitative and identifying data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H16O4 | [1][2][3][4] |
| Molecular Weight | 200.23 g/mol | [1][3][4][5] |
| IUPAC Name | diethyl 2-prop-2-enylpropanedioate | [2][4] |
| CAS Number | 2049-80-1 | [1][2][3][4][5] |
| Density | 1.015 g/mL at 25 °C | [1][3] |
| Boiling Point | 222-223 °C | [1][3] |
| Refractive Index | n20/D 1.431 | [1][3] |
| Flash Point | 71 °C (160 °F) - closed cup | |
| SMILES | CCOC(=O)C(CC=C)C(=O)OCC | [4] |
| InChI | 1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the alkylation of diethyl malonate with an allyl halide, such as allyl bromide.[1][5] This reaction is a classic example of malonic ester synthesis.
This protocol describes the synthesis of this compound from diethyl malonate and allyl bromide.[1][5]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Celite
-
500 mL three-neck round bottom flask
-
Stirring apparatus
-
Heating mantle
-
Condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round bottom flask.[1][5]
-
Stir the reaction mixture at room temperature for 10 minutes.[5]
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[5]
-
Heat the reaction mixture to 80°C and maintain for 24 hours.[5]
-
After 24 hours, cool the mixture to room temperature.[5]
-
Filter the mixture through a bed of celite to remove solid residues.[5]
-
Wash the celite bed with acetonitrile (100 mL).[5]
-
Combine the filtrates and concentrate them using a rotary evaporator to yield this compound as a colorless liquid (approximately 24 g).[5]
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The presence of the ester groups and the allyl group allows for further chemical modifications. It is particularly important in the production of:
-
Barbiturates: The core structure can be cyclized with urea (B33335) derivatives to form the barbiturate (B1230296) ring system.[1][2]
-
Vitamins: It is a precursor in the synthesis of vitamins B1 and B6.[1]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The malonate backbone is a common feature in several NSAID structures.[1]
The reactivity of the active methylene group is central to its utility, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2]
The diagram below outlines the logical progression from this compound to different classes of pharmaceutical compounds.
Caption: Role of this compound as a precursor.
References
- 1. This compound | 2049-80-1 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound;ETHYL ALLYLMALONATE;, CasNo.2049-80-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. This compound | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of Diethyl Allylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl allylmalonate, a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format, detailing experimental protocols, and visualizing structural relationships through diagrams.
Spectroscopic Data
The following sections summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| -CH=CH₂ | ~5.77 | m | 1H | Not explicitly available |
| -CH=CH ₂ (cis) | ~5.10 | d | 1H | Not explicitly available |
| -CH=CH ₂ (trans) | ~5.04 | d | 1H | Not explicitly available |
| -O-CH ₂-CH₃ | ~4.19 | q | 4H | Not explicitly available |
| -CH(CO)₂ | ~3.41 | t | 1H | Not explicitly available |
| -CH ₂-CH=CH₂ | ~2.64 | t | 2H | Not explicitly available |
| -O-CH₂-CH ₃ | ~1.27 | t | 6H | Not explicitly available |
Note: The exact coupling constants were not available in the searched literature. Multiplicity is denoted as m = multiplet, d = doublet, q = quartet, t = triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Expected Chemical Shift (δ ppm) |
| C =O (Ester) | 165 - 175 |
| -C H=CH₂ | 130 - 140 |
| -CH=C H₂ | 115 - 125 |
| -O-C H₂-CH₃ | 60 - 70 |
| -C H(CO)₂ | 50 - 60 |
| -C H₂-CH=CH₂ | 30 - 40 |
| -O-CH₂-C H₃ | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. While a complete peak list is not available, the expected characteristic absorption bands are as follows:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | 1750 - 1735 | Stretch |
| C=C (Alkene) | 1680 - 1640 | Stretch |
| =C-H (Alkene) | 3100 - 3000 | Stretch |
| C-H (sp³) | 3000 - 2850 | Stretch |
| C-O (Ester) | 1300 - 1000 | Stretch |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
A standard pulse sequence is used, and typically 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is commonly used between scans.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Pasteur pipette
Procedure (Neat Liquid/Thin Film Method):
-
Sample Preparation: Place one or two drops of the neat this compound liquid onto the surface of a clean, dry salt plate.
-
Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.
Visualizations
The following diagrams illustrate the structural correlations of the spectroscopic data.
Caption: Correlation of this compound's structure with its ¹H NMR signals.
Caption: General workflow for acquiring and processing NMR spectra.
Caption: General workflow for acquiring and processing FT-IR spectra.
A Technical Guide to the Physical Properties of Diethyl Allylmalonate
This technical guide provides an in-depth overview of the key physical properties of diethyl allylmalonate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for experimental design and process implementation. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization.
Core Physical Properties
This compound is a clear to pale yellow liquid with properties that are crucial for its handling, reaction setup, and purification.[1] The primary physical constants, boiling point and density, are summarized below.
Data Presentation
The following table outlines the reported boiling point and density of this compound from various sources. It is important to note the conditions under which these values were measured, as they can influence the results.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 222-223 °C | Standard atmospheric pressure (literature value) | [2][3] |
| 222.5 °C | Not specified | [1] | |
| Density | 1.015 g/mL | 25 °C (literature value) | [2][3] |
| 1.0092 g/cm³ | 20 °C | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For accurate determination, especially with small sample volumes, the capillary method is widely employed.[5]
Protocol: Capillary Method
-
Sample Preparation: A few milliliters of this compound are placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Apparatus Setup: The test tube is securely clamped and a thermometer is positioned so that its bulb is near the opening of the inverted capillary tube, but not touching the sides of the test tube. The entire assembly is then immersed in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block on a hot plate).[6][7]
-
Heating: The heating bath is gently and slowly heated.
-
Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a steady stream of bubbles is seen.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This temperature should be recorded.
Determination of Density
Density is the mass of a substance per unit volume.[8] A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.
Protocol: Mass-Volume Measurement
-
Mass of Empty Container: An empty, dry container of a known volume (e.g., a volumetric flask or a pycnometer) is accurately weighed on an analytical balance.
-
Filling the Container: The container is carefully filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.
-
Mass of Filled Container: The container filled with the liquid is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume (ρ = m/V).[9] For improved accuracy, it is recommended to perform the measurement multiple times and average the results.[10] The temperature of the liquid should also be recorded as density is temperature-dependent.
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the boiling point and density of a liquid.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 2049-80-1 [chemicalbook.com]
- 3. 二乙基烯丙基丙二酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. youtube.com [youtube.com]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
Diethyl Allylmalonate: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for diethyl allylmalonate (CAS No. 2049-80-1). The following sections detail the known hazards, personal protective equipment protocols, emergency procedures, and disposal guidelines to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation.
GHS Hazard Statements:
-
H227: Combustible liquid[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol [2] |
| Appearance | Clear, colorless liquid |
| Odor | Odorless |
| Boiling Point | 222 - 223 °C / 431.6 - 433.4 °F @ 760 mmHg |
| Flash Point | 92 °C / 197.6 °F |
| Specific Gravity | 1.010 |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[3] As such, specific quantitative data such as LD50 and LC50 values are not available. It is crucial to handle this substance with care, assuming it may have uncharacterized toxicological effects.
| Metric | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits for this compound by regulatory bodies.[2]
Safe Handling and Storage
5.1. Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
5.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[3]
5.3. Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing mist, vapors, or spray.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Ground and bond containers when transferring material to prevent static discharges.[3]
5.4. Storage Conditions:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store in a cool, dry place away from incompatible materials such as acids, bases, and reducing agents.
Emergency Procedures
6.1. First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If swallowed: Clean mouth with water and get medical attention.[5]
6.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.
-
Specific Hazards: The material is a combustible liquid and may explode when heated.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.
Spill and Waste Disposal Protocols
7.1. Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Don Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, a respirator may be necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Absorb the Material: Gently cover and absorb the spilled liquid with the absorbent material, working from the outside in to prevent splashing.
-
Collect the Waste: Carefully scoop up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the container with the absorbed material and any contaminated PPE as hazardous waste according to local, state, and federal regulations.
7.2. Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains.[6]
Logical Workflow for Handling a this compound Spill
Caption: Workflow for handling a this compound spill.
References
An In-depth Technical Guide to the Reactivity of the Allyl Group in Diethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl allylmalonate is a versatile building block in organic synthesis, primarily due to the dual reactivity of its malonic ester and allyl functionalities. This technical guide provides a comprehensive overview of the chemical transformations targeting the allyl group. Key reactions such as bromination, dihydroxylation, ozonolysis, and the palladium-catalyzed Heck reaction are discussed in detail. For each reaction, this guide presents the underlying mechanism, a detailed experimental protocol, and a summary of relevant quantitative data. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemistry involved. This document serves as a critical resource for researchers leveraging this compound in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction
This compound, with the chemical formula C₁₀H₁₆O₄, is a valuable intermediate in organic synthesis.[1] Its structure incorporates two key reactive sites: the active methylene (B1212753) group of the malonate ester and the carbon-carbon double bond of the allyl group. While the reactivity of the active methylene proton is well-documented in reactions like alkylation for the synthesis of barbiturates and other substituted malonates, the reactivity of the allyl group offers a distinct set of synthetic opportunities.[2][3][4] The double bond can undergo a variety of addition and transition-metal-catalyzed reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide focuses on the principal reactions involving the allyl moiety of this compound.
Reactions of the Allyl Group
The reactivity of the allyl group in this compound is characteristic of a terminal alkene, enabling a range of transformations.
Bromination of the Allyl Group
The addition of bromine across the double bond of the allyl group leads to the formation of a vicinal dibromide, a useful intermediate for further functionalization.
Reaction Mechanism:
The reaction proceeds via an electrophilic addition mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich double bond, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition, leading to the formation of the trans-dibromide.
References
Acidity of the α-Proton in Diethyl Allylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the alpha-proton in diethyl allylmalonate, a key chemical intermediate. The document details the structural and electronic factors governing its pKa, offers a comparative analysis with related compounds, and provides detailed experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where the nucleophilic character of the carbanion generated from this compound is frequently exploited.
Introduction: The Significance of α-Proton Acidity
This compound is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis, most notably in the malonic ester synthesis for the preparation of substituted carboxylic acids. The utility of this compound and its parent compound stems from the remarkable acidity of the proton attached to the carbon atom situated between the two carbonyl groups (the α-carbon). This enhanced acidity allows for the facile deprotonation by a suitable base to generate a resonance-stabilized enolate ion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, making it a versatile tool for the construction of complex molecular architectures.
The introduction of an allyl group at the α-position influences the electronic environment and, consequently, the acidity of the remaining α-proton. Understanding the precise acidity, quantified by its pKa value, is crucial for predicting reactivity, selecting appropriate reaction conditions (e.g., choice of base and solvent), and optimizing synthetic yields.
Factors Influencing α-Proton Acidity
The heightened acidity of the α-proton in this compound is a result of the cumulative effects of induction and resonance stabilization of its conjugate base.
-
Inductive Effect: The two adjacent ester carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bond of the α-carbon, increasing the partial positive charge on the hydrogen atom and facilitating its abstraction by a base.[1]
-
Resonance Stabilization: The primary contributor to the increased acidity is the substantial resonance stabilization of the resulting enolate anion. Upon deprotonation, the negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups, effectively spreading the charge onto the more electronegative oxygen atoms. This delocalization significantly lowers the energy of the conjugate base, thereby shifting the equilibrium towards deprotonation and resulting in a lower pKa value.[2]
The resonance structures of the this compound enolate are depicted below:
References
Diethyl Allylmalonate: A Technical Guide to Core Reactions and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allylmalonate is a versatile C7-building block and a key intermediate in organic synthesis, prized for its reactive methylene (B1212753) group and the presence of an allyl moiety. These structural features allow for a wide range of chemical transformations, making it an indispensable tool in the synthesis of diverse molecular architectures, from pharmaceuticals and agrochemicals to fragrances.[1][2] Its ability to undergo controlled alkylation, participate in palladium-catalyzed reactions, and serve as a precursor for heterocyclic systems underscores its significance in modern synthetic chemistry. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and visualizations of key synthetic workflows, tailored for professionals in research and drug development.
Key Reactions and Mechanisms
The reactivity of this compound is dominated by two primary features: the acidity of the α-hydrogen and the reactivity of the allyl group's double bond. This dual reactivity allows for a variety of synthetic manipulations.
Alkylation of this compound
The protons on the carbon atom situated between the two carbonyl groups of this compound are significantly acidic, allowing for deprotonation by a suitable base to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[3]
The alkylation can be controlled to achieve either mono- or di-alkylation by carefully managing the stoichiometry of the reactants and the base.[4]
-
Mono-alkylation: Using one equivalent of base and the alkylating agent favors the formation of the mono-substituted product. A slight excess of diethyl malonate can also be used to minimize di-alkylation.[4]
-
Di-alkylation: The sequential addition of two equivalents of base and two different (or identical) alkylating agents allows for the synthesis of di-substituted malonic esters.[5]
Logical Workflow for Selective Alkylation
The choice between mono- and di-alkylation is a critical strategic decision in a synthetic pathway. The following diagram illustrates the logical workflow for achieving the desired outcome.
Caption: Logical workflow for selective mono- vs. di-alkylation.
Palladium-Catalyzed Reactions (Tsuji-Trost Reaction)
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[2] In this reaction, a palladium(0) catalyst coordinates to the allyl group of a substrate, followed by oxidative addition to form a π-allylpalladium complex. This complex is then attacked by a nucleophile.[2] Diethyl malonate's enolate is an excellent "soft" nucleophile for this reaction.[2]
Reaction Mechanism: Tsuji-Trost Allylic Alkylation
The following diagram outlines the catalytic cycle of the Tsuji-Trost reaction with diethyl malonate as the nucleophile.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Ring-Closing Metathesis (RCM)
For diethyl diallylmalonate, which can be synthesized by the di-alkylation of diethyl malonate with an allyl halide, ring-closing metathesis is a key reaction. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the formation of a new double bond within the molecule, leading to a cyclic compound and the release of ethylene (B1197577) gas.[6][7] This method is highly effective for synthesizing five-membered rings.[6]
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound, such as diethyl malonate, and an aldehyde or ketone in the presence of a weak base.[8] The reaction proceeds via a nucleophilic addition followed by a dehydration to yield an α,β-unsaturated dicarbonyl compound.[9]
Reaction Mechanism: Knoevenagel Condensation
The mechanism involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile.
Caption: Mechanism of the Knoevenagel condensation.
Michael Addition
The enolate of diethyl malonate can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[10] This 1,4-addition is a powerful tool for carbon-carbon bond formation, creating 1,5-dicarbonyl compounds.[5]
Applications in Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceutical agents.
-
Barbiturates (e.g., Phenobarbital): The synthesis of barbiturates involves the condensation of a di-substituted malonic ester with urea (B33335) in the presence of a strong base like sodium ethoxide.[11] For instance, the synthesis of phenobarbital, an anticonvulsant, requires the preparation of diethyl ethylphenylmalonate, which is then cyclized with urea.[1][12][13]
-
Felbamate: This anticonvulsant drug is a dicarbamate derivative of 2-phenyl-1,3-propanediol (B123019).[14] A key step in its synthesis is the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.[14][15] Although this does not directly involve this compound, the underlying malonic ester chemistry is central.
-
Vitamin B1 (Thiamine): Diethyl malonate derivatives are implicated in the synthesis of the pyrimidine (B1678525) moiety of thiamine.[2][16] The complex biosynthesis involves multiple steps where malonate-like structures can serve as precursors.[16]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key reactions of this compound and related compounds.
Table 1: Synthesis of this compound
| Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate, Allyl bromide | K₂CO₃ | CH₃CN | 80 | 24 | ~90 | [17] |
| Diethyl malonate, Allyl acetate (B1210297) | Pd complex, K₂CO₃ | DMF | 20 | 15 | 91 | [17] |
Table 2: Alkylation of Diethyl Malonate (Model System)
| Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Methyl bromide | NaOEt (1) | EtOH | Reflux | 0.5 | Mono-methylated | - | [18] |
| Ethyl bromide | NaOEt (1) | EtOH | 55-65 | 2 | Mono-ethylated | - | [13] |
| Iodobutane | NaH (1) | DMF | RT | - | Mono-butylated | 55 | [14] |
Table 3: Ring-Closing Metathesis of Diethyl Diallylmalonate
| Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Grubbs' 2nd Gen. | CH₂Cl₂ | RT | 1 | High | [6] |
| Ruthenium-based catalyst 3 (5 mol%) | CH₂Cl₂ | RT | 1 | High | [19] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Allyl Bromide[17]
-
Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (B52724) (200 mL).
-
Reaction: Stir the mixture at room temperature for 10 minutes. Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 80°C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a bed of celite.
-
Purification: Wash the celite bed with acetonitrile (100 mL). Concentrate the combined filtrates under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: Tsuji-Trost Allylation of Diethyl Malonate (General Procedure)[17]
-
Setup: Charge a Schlenk tube equipped with a magnetic stirring bar and a rubber septum with diethyl malonate (80 mg, 0.5 mmol) and DMF (1 mL).
-
Inert Atmosphere: Evacuate and refill the tube with argon three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., a Pd(0) complex, 0.01 mmol) and stir the mixture for 5 minutes.
-
Reagent Addition: Add allyl acetate (125 mg, 1.25 mmol) and stir for 10 minutes. Then, add freshly powdered potassium carbonate (207 mg, 1.5 mmol).
-
Reaction: Stir the mixture at ~20°C for 15 hours.
-
Analysis: Take an aliquot of the reaction mixture, treat it with water, extract with diethyl ether, and analyze by GC.
Protocol 3: Synthesis of Barbituric Acid from Diethyl Malonate and Urea[11]
-
Base Preparation: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 mole) in absolute ethanol (B145695) (250 cc).
-
Reactant Addition: To this sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mole). Then, add a solution of dry urea (30 g, 0.5 mole) in hot (70°C) absolute ethanol (250 cc).
-
Reflux: Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.
-
Work-up: After the reaction is complete, add 500 cc of hot (50°C) water and then enough hydrochloric acid to make the solution acidic (about 45 cc).
-
Purification: Filter the resulting clear solution and cool it in an ice bath overnight.
-
Isolation: Collect the white product on a Büchner funnel, wash with cold water (50 cc), and dry in an oven at 105–110°C for three to four hours.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of molecular structures. Its utility is particularly pronounced in the pharmaceutical industry, where its derivatives serve as key intermediates in the synthesis of important drugs. A thorough understanding of its core reactions—alkylation, palladium-catalyzed transformations, and cyclizations—is essential for leveraging its full synthetic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute efficient and controlled synthetic routes utilizing this versatile building block.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 11. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 15. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 16. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols: Diethyl Allylmalonate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl allylmalonate in malonic ester synthesis, a cornerstone reaction in organic chemistry for the preparation of substituted carboxylic acids. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to facilitate its application in research and development, particularly in the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of various compounds, including vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents.[1][2]
Overview of Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for converting alkyl halides into substituted acetic acids.[3][4] The process typically involves three key steps:
-
Enolate Formation and Alkylation: The α-hydrogen of a malonic ester, such as diethyl malonate, is acidic (pKa ≈ 13) and can be readily deprotonated by a moderately strong base to form a stabilized enolate.[5][6] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[3][7]
-
Saponification (Ester Hydrolysis): The resulting alkylated malonic ester is hydrolyzed, typically under basic conditions, to convert the ester groups into carboxylates.
-
Decarboxylation: Acidification followed by heating leads to the decarboxylation of the resulting malonic acid derivative, yielding a substituted carboxylic acid.[3][6]
This compound is a common intermediate in this synthesis, formed by the allylation of diethyl malonate.
Synthesis of this compound
The initial step in this specific malonic ester synthesis pathway is the formation of this compound. This is typically achieved by reacting diethyl malonate with an allyl halide.
Reaction Scheme:
Quantitative Data for this compound Synthesis:
| Reactants (Malonate:Halide:Base) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate, Allyl bromide, K₂CO₃ | K₂CO₃ | CH₃CN | 80 | 24 | ~96% (calculated from 20g DEM -> 24g product) | [1][8] |
| Diethyl malonate, Allyl acetate, K₂CO₃ | K₂CO₃ | DMF | 20 | 15 | 91% | [8] |
| Diethyl malonate, Allyl bromide, NaH | NaH | THF | 0 to RT | 4 | 97% | [9] |
| Diethyl malonate, Allyl bromide, NaOEt | NaOEt | Ethanol | 5-10 to RT | Overnight | Not specified | [9] |
Experimental Protocol: Synthesis of this compound with Potassium Carbonate [1][8]
-
Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (B52724) (200 mL) to a 500 mL three-neck round-bottom flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a bed of celite.
-
Wash the celite bed with acetonitrile (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain this compound as a colorless liquid (approximately 24 g).
Conversion of this compound to 4-Pentenoic Acid
Following the synthesis of this compound, the subsequent steps of the malonic ester synthesis, hydrolysis and decarboxylation, are performed to yield the final carboxylic acid product.
Reaction Scheme:
-
Hydrolysis: CH₂=CHCH₂CH(COOC₂H₅)₂ + 2 NaOH → CH₂=CHCH₂CH(COONa)₂ + 2 C₂H₅OH
-
Acidification & Decarboxylation: CH₂=CHCH₂CH(COONa)₂ + 2 HCl → CH₂=CHCH₂CH(COOH)₂ → CH₂=CHCH₂CH₂COOH + CO₂
Experimental Protocol: Hydrolysis and Decarboxylation of this compound
This protocol is a generalized procedure based on typical malonic ester synthesis methodologies.[5][6]
-
Hydrolysis: a. To a round-bottom flask containing this compound, add a solution of sodium hydroxide (B78521) (e.g., 80 g in 400 mL of water for a ~0.4 mol scale reaction).[5] b. Reflux the mixture for approximately 4 hours, or until the ester layer disappears.[5]
-
Acidification and Decarboxylation: a. Cool the reaction mixture in an ice bath. b. Carefully acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (check with pH paper). c. Heat the acidified mixture to reflux. Evolution of carbon dioxide gas will be observed. d. Continue heating until gas evolution ceases (typically 1-2 hours).[5]
-
Work-up and Purification: a. Cool the mixture to room temperature. b. Separate the organic layer. c. Extract the aqueous layer with diethyl ether (2 x 100 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter and remove the solvent by rotary evaporation. g. The crude 4-pentenoic acid can be purified by vacuum distillation.
Visualization of Workflow and Mechanism
Workflow for the Synthesis of 4-Pentenoic Acid via this compound
Caption: Workflow for the synthesis of 4-pentenoic acid.
Mechanism of Malonic Ester Synthesis
Caption: Mechanism of malonic ester synthesis.
Applications in Drug Development
Malonic esters, including this compound, are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The reactivity of the active methylene (B1212753) group allows for the construction of complex molecular architectures.[2][10] Specific applications include the synthesis of:
-
Barbiturates: The reaction of dialkylated malonic esters with urea (B33335) forms the barbiturate (B1230296) core structure, which is present in many sedative and anticonvulsant drugs.[2][11]
-
Vitamins: Diethyl malonate and its derivatives are used in the synthesis of vitamins B1 and B6.[2]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The malonic ester synthesis provides a route to various substituted carboxylic acids that are precursors to or are themselves NSAIDs.[2]
The versatility of this synthesis makes it an indispensable tool for medicinal chemists in the discovery and development of new therapeutic agents.
References
- 1. This compound | 2049-80-1 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Ch21: Malonic esters [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes: The Role of Diethyl Allylmalonate in Pharmaceutical Synthesis
Introduction
Diethyl allylmalonate (CAS No: 2049-80-1) is a key organic intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] As a derivative of diethyl malonate, its chemical structure, featuring an active methylene (B1212753) group and an allyl substituent, makes it a versatile building block for constructing complex molecular architectures.[3] Its primary application in the pharmaceutical industry is as a precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[3][4] Beyond this, it serves as an intermediate in the synthesis of vitamins B1 and B6, and non-steroidal anti-inflammatory agents (NSAIDs).[1][3]
Core Application: Synthesis of Barbiturates
Barbiturates are a class of drugs derived from barbituric acid and have been used medicinally as anesthetics, anticonvulsants, and sedatives.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate derivative with urea (B33335).[3][4] this compound is a common starting point for introducing the requisite allyl group at the C-5 position of the barbiturate (B1230296) ring, a feature common to several drugs in this class.
The typical synthetic strategy begins with the alkylation of diethyl malonate to form this compound.[5] This intermediate is then subjected to a second alkylation to introduce another desired substituent. The resulting dialkylated malonic ester is subsequently condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the final barbiturate product through a cyclization reaction.[3][4][6] This method is used to synthesize several important barbiturates, including Butalbital, Aprobarbital, and Secobarbital.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2049-80-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [7] |
| Molecular Weight | 200.23 g/mol | [5] |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Boiling Point | 222-223 °C (lit.) | [1][2] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.431 (lit.) | [1][2] |
| Water Solubility | Not miscible or difficult to mix | [1][2] |
Table 2: Synthesis of Barbiturates via this compound Derivatives
| Target Pharmaceutical | R¹ Group | R² Group | Key Reagents | Reference |
| Aprobarbital | Allyl | Isopropyl | Sodium Ethoxide, Urea | [8] |
| Butalbital | Allyl | Isobutyl | Sodium Ethoxide, Urea, Isobutyl Bromide | [9][10] |
| Secobarbital | Allyl | 1-Methylbutyl | Sodium Ethoxide, Urea, 2-Bromopentane | [11] |
| Allobarbital | Allyl | Allyl | Sodium Ethoxide, Urea, Allyl Bromide | [12] |
Visualized Workflows
Caption: General synthetic pathway for barbiturates from diethyl malonate.
Caption: Experimental workflow for the synthesis of Butalbital.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Malonate
This protocol is adapted from established laboratory procedures for the mono-alkylation of diethyl malonate.[1][2][5]
Materials:
-
Diethyl malonate (20 g)
-
Anhydrous potassium carbonate (43 g)
-
Allyl bromide (23 g)
-
Anhydrous acetonitrile (B52724) (CH₃CN) (200 mL)
-
Celite
-
500 mL three-neck round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round-bottom flask.[5]
-
Stir the reaction mixture at room temperature for 10 minutes.[5]
-
Slowly add allyl bromide (23 g) to the stirring mixture at room temperature.[5]
-
Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.[5]
-
After 24 hours, cool the mixture to room temperature.[5]
-
Filter the cooled mixture through a bed of celite to remove solid residues.[5]
-
Wash the celite bed with an additional 100 mL of acetonitrile.[5]
-
Combine the filtrates and concentrate them under reduced pressure to yield this compound as a colorless liquid (approx. 24 g).[5]
Protocol 2: Synthesis of Butalbital from this compound
This protocol is based on the method described in patent CN103787988A for the preparation of Butalbital.[9]
Materials:
-
This compound
-
Sodium ethoxide-ethanol solution (e.g., 12% concentration)[9]
-
Isobutyl bromide
-
Urea
-
Hydrochloric acid (HCl)
-
Ethanol-water solution for recrystallization
-
Activated charcoal
-
Reaction vessel with temperature control and dropping funnel
-
Apparatus for concentration (e.g., rotary evaporator)
-
Filtration and drying equipment
Procedure:
Part A: Synthesis of 2-isobutyl-2-allyl diethyl malonate (Intermediate)
-
In a suitable reaction vessel, create a sodium ethoxide/ethanol system.[9]
-
At room temperature, add this compound to the system. The molar ratio of this compound to sodium ethoxide to isobutyl bromide should be approximately 1:1.6:1.2.[9]
-
Allow the mixture to react at room temperature (20-40°C, preferably 30°C) for 2 hours.[9]
-
After 2 hours, add isobutyl bromide to the reaction mixture.[9]
-
Maintain the reaction temperature at 30°C and let it proceed for 22 hours.[9]
-
After the reaction is complete, concentrate the mixture to remove the ethanol.[10]
-
Dissolve the residue in water and add ethyl acetate to extract the product.[10]
-
Separate the ethyl acetate layer, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it to obtain the crude 2-isobutyl-2-allyl diethyl malonate.[9]
Part B: Synthesis and Purification of Butalbital
-
Take the crude 2-isobutyl-2-allyl diethyl malonate and dissolve it in a fresh sodium ethoxide-ethanol system.[9]
-
Add urea to the mixture to initiate the condensation and cyclization reaction.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Slowly add hydrochloric acid to the solution to adjust the pH, which will cause the crude Butalbital to precipitate out.[9]
-
Filter the precipitate to collect the crude Butalbital.
-
For purification, add the crude product to an ethanol-water solution and heat until it dissolves completely.[9]
-
Add activated charcoal to the hot solution to decolorize it and absorb impurities.[9]
-
Filter the hot solution to remove the activated charcoal.
-
Cool the filtrate in an ice bath to induce recrystallization.[9]
-
Collect the purified Butalbital crystals by suction filtration and dry them under a vacuum.[9]
References
- 1. This compound | 2049-80-1 [chemicalbook.com]
- 2. This compound CAS#: 2049-80-1 [m.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
- 7. This compound | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. CN103787988A - Preparation method of butalbital - Google Patents [patents.google.com]
- 10. CN103787988B - The preparation method of butalbital - Google Patents [patents.google.com]
- 11. Solved COS HN NH secobarbital This barbiturate can be | Chegg.com [chegg.com]
- 12. chegg.com [chegg.com]
Application Notes and Protocols for the Tsuji-Trost Allylation of Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tsuji-Trost reaction is a powerful and versatile palladium-catalyzed allylic alkylation that forms a carbon-carbon bond between a nucleophile and an allylic electrophile.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its typically mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[1] The pioneering work of Jiro Tsuji in 1965 demonstrated the reaction of a π-allylpalladium chloride with the sodium salt of diethyl malonate, yielding a mixture of mono- and di-allylated products.[1][2][3] Subsequently, Barry Trost's introduction of phosphine (B1218219) ligands in 1973 significantly expanded the reaction's scope and utility.[1]
This application note provides a detailed overview of the Tsuji-Trost allylation reaction with a specific focus on the use of diethyl malonate as the nucleophile to form diethyl allylmalonate and its derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Reaction Mechanism and Principles
The catalytic cycle of the Tsuji-Trost reaction is initiated by the coordination of a palladium(0) catalyst to the double bond of an allylic electrophile. This is followed by oxidative addition, where the leaving group is expelled, forming a η³-π-allylpalladium(II) complex.[1][4] The nucleophile, in this case, the enolate of diethyl malonate, then attacks the π-allyl complex. For "soft" nucleophiles like malonates, this attack typically occurs directly on the allyl moiety.[4][5] The final step is the reductive elimination of the palladium catalyst, which regenerates the active Pd(0) species and releases the allylated product.[4]
dot
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Data Presentation: Synthesis of this compound
The following tables summarize quantitative data for the synthesis of this compound via the Tsuji-Trost reaction under various conditions.
Table 1: Influence of Allylic Electrophile and Reaction Conditions
| Allylic Electrophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) | Yield of Diethyl Diallylmalonate (%) |
| Allyl acetate (B1210297) | C₃₃H₃₃N₂O₄PPd | - | K₂CO₃ | DMF | 20 | 15 | 91 | 8 |
| Allyl bromide | - | - | K₂CO₃ | CH₃CN | 80 | 24 | >95 (crude) | - |
Note: The reaction with allyl bromide is a classical nucleophilic substitution and not a palladium-catalyzed Tsuji-Trost reaction but is included for comparison.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylation of Diethyl Malonate with Allyl Acetate[3]
This protocol details a specific example of a Tsuji-Trost reaction for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Allyl acetate
-
Palladium catalyst (e.g., C₃₃H₃₃N₂O₄PPd complex)
-
Potassium carbonate (K₂CO₃), freshly powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon (or other inert gas)
-
Diethyl ether
-
Water
-
Schlenk tube equipped with a magnetic stirring bar and a rubber septum
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon), add diethyl malonate (0.5 mmol, 80 mg) and anhydrous DMF (1 mL).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the palladium catalyst (0.01 mmol) to the mixture and stir for 5 minutes.
-
Add allyl acetate (1.25 mmol, 125 mg) to the reaction mixture.
-
After stirring for 10 minutes, add freshly powdered potassium carbonate (1.5 mmol, 207 mg).
-
After each addition, evacuate and backfill the flask with argon.
-
Stir the reaction mixture at approximately 20°C for 15 hours.
-
Upon completion, take an aliquot of the reaction mixture, treat it with water, and extract with diethyl ether for analysis by gas chromatography (GC).
Protocol 2: General Procedure for Palladium-Catalyzed Allylation of Malonates[5]
This general protocol can be adapted for the reaction of diethyl malonate with various allylic electrophiles.
Materials:
-
Diethyl malonate
-
Allylic compound (e.g., allyl acetate, allyl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Argon (or other inert gas)
Procedure:
-
To a suspension of potassium tert-butoxide (2.0 eq) in dry THF, add diethyl malonate (2.2 eq) dropwise at 0°C under an argon atmosphere.
-
Allow the mixture to warm to 25°C and stir for 10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in one portion.
-
Add a solution of the allylic compound (1.0 eq) in THF dropwise over 10 minutes.
-
Stir the reaction mixture at 50°C for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Tsuji-Trost allylation reaction.
dot
Caption: General experimental workflow for the Tsuji-Trost reaction.
Applications in Drug Development
The Tsuji-Trost reaction is a valuable tool in drug discovery and development for the synthesis of complex molecular architectures. The ability to form carbon-carbon bonds under mild conditions allows for the late-stage functionalization of drug candidates and the construction of key chiral centers. This compound and its derivatives can serve as versatile building blocks for the synthesis of a variety of organic molecules, including those with potential biological activity. The reaction's tolerance for various functional groups makes it compatible with the complex structures often encountered in pharmaceutical synthesis.[1]
Conclusion
The Tsuji-Trost allylation of diethyl malonate is a robust and reliable method for the synthesis of this compound, a valuable synthetic intermediate. The reaction conditions can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent to achieve high yields. The provided protocols offer a starting point for researchers to explore this important transformation in their own synthetic endeavors.
References
Application Notes and Protocols: Ring-Closing Metathesis of Diallylmalonates Derived from Diethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ring-closing metathesis (RCM) of diallylmalonates, a key reaction in the synthesis of functionalized cyclopentene (B43876) rings, which are important structural motifs in various biologically active molecules and pharmaceutical intermediates.
Introduction
Ring-closing metathesis is a powerful and versatile olefin metathesis reaction that enables the formation of cyclic olefins from acyclic dienes. The use of ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, has made this transformation a widely adopted strategy in organic synthesis. Diallylmalonates, readily prepared from diethyl malonate, are excellent substrates for RCM, leading to the formation of diethyl cyclopent-3-ene-1,1-dicarboxylate. This product can be further elaborated, making it a valuable building block in medicinal chemistry and drug development.
This application note details the synthesis of the diallylmalonate precursor, the RCM reaction protocol using various Grubbs-type catalysts, and methods for reaction monitoring and product purification.
Reaction Pathway
The overall transformation involves two key steps: the diallylation of diethyl malonate to form the RCM precursor, followed by the ruthenium-catalyzed ring-closing metathesis to yield the cyclopentene product and ethylene (B1197577) as a byproduct.
Caption: Overall reaction pathway from diethyl malonate to the cyclopentene product.
Experimental Protocols
Synthesis of Diethyl Diallylmalonate (RCM Precursor)
This protocol is adapted from established procedures for the alkylation of diethyl malonate.[1][2]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent: Cyclohexane/Ethyl Acetate mixture
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with acetonitrile.
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash chromatography on silica gel.
Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol describes a general procedure for the RCM of diethyl diallylmalonate using a Grubbs-type catalyst.[3][4][5]
Materials:
-
Diethyl diallylmalonate
-
Grubbs Catalyst (e.g., 1st Generation, 2nd Generation, or Hoveyda-Grubbs 2nd Generation)
-
Dry, degassed dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven for at least 8 hours before use.
-
In a Schlenk flask under a nitrogen or argon atmosphere, dissolve the Grubbs catalyst (typically 1-5 mol%) in dry, degassed dichloromethane.
-
Add diethyl diallylmalonate to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the ruthenium catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product, diethyl cyclopent-3-ene-1,1-dicarboxylate, can be further purified by column chromatography if necessary.
Safety Precautions: Diallylmalonate and the resulting product are harmful if swallowed, inhaled, or absorbed through the skin.[3] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow
The following diagram illustrates the general workflow for the ring-closing metathesis experiment.
Caption: General workflow for the RCM experiment.
Data Presentation
The efficiency of the ring-closing metathesis of diethyl diallylmalonate is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of typical results compiled from various sources.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Diethyl Diallylmalonate | Grubbs 1st Gen (0.4) | CH₂Cl₂ | 16 | 1 | 77 | [6] |
| Diethyl Diallylmalonate | Grubbs 1st Gen (0.4) | CH₂Cl₂ | 16 | 1.67 | 90 | [6] |
| Diethyl Diallylmalonate | Grubbs 2nd Gen | CH₂Cl₂ | Room Temp | - | - | [5][7] |
| Diethyl Diallylmalonate | Hoveyda-Grubbs 2nd Gen | Toluene | 30 | ~1 | >95 | [8] |
| Diethyl Diallylmalonate | Hoveyda-Grubbs 2nd Gen (encapsulated) | Water | Room Temp | - | Quantitative | [9] |
Note: Conversion and yield can be influenced by factors such as catalyst purity, solvent quality, and the efficiency of ethylene removal from the reaction mixture.
Characterization of the Product
The product, diethyl cyclopent-3-ene-1,1-dicarboxylate, can be characterized using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity of the product.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the cyclic product.[3][5][10]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[3]
The successful synthesis of the cyclopentene ring is confirmed by the disappearance of the terminal alkene signals of the starting diallylmalonate and the appearance of signals corresponding to the internal alkene and the cyclic structure in the respective spectra.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Diethyl Allylmalonate as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allylmalonate is a valuable and versatile precursor in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring an active methylene (B1212753) group flanked by two ester functionalities and a reactive allyl group, allows for a variety of cyclization reactions. This makes it a key building block in the synthesis of pharmacologically significant scaffolds, including barbiturates, thiobarbiturates, pyrazolones, and hydantoins. The resulting 5-allyl-substituted heterocycles are of particular interest in drug discovery due to the potential for further functionalization of the allyl group, enabling the creation of diverse molecular libraries for screening and lead optimization.
These application notes provide detailed protocols and quantitative data for the synthesis of several key heterocyclic frameworks from this compound, intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.
Synthesis of this compound
The precursor itself, this compound, is typically synthesized via the alkylation of diethyl malonate with an allyl halide, such as allyl bromide.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl malonate (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (2.0 eq)
-
Anhydrous acetonitrile (B52724) (CH3CN)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure: [1]
-
To a three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide to the reaction mixture via a dropping funnel at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
After cooling to room temperature, filter the mixture through a bed of celite to remove inorganic salts.
-
Wash the celite bed with acetonitrile.
-
Concentrate the combined filtrates under reduced pressure to obtain this compound as a colorless liquid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Diethyl malonate | Allyl bromide | K2CO3 | CH3CN | 80 | 24 | This compound | ~95 |
Application 1: Synthesis of 5-Allylbarbituric Acid
Barbiturates are a class of central nervous system depressants synthesized through the condensation of a malonic ester derivative with urea (B33335). The presence of the allyl group at the 5-position provides a handle for further chemical modification.
Reaction Pathway
Caption: General workflow for the synthesis of 5-allylbarbituric acid.
Experimental Protocol: Synthesis of 5-Allylbarbituric Acid
Materials:
-
This compound (1.0 eq)
-
Urea (1.2 eq)
-
Sodium metal (2.4 eq)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure: [2]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound, followed by a solution of urea in warm absolute ethanol.
-
Heat the mixture to reflux for 7 hours. A white precipitate of the sodium salt of 5-allylbarbituric acid will form.
-
Work-up: After cooling, add hot water to dissolve the precipitate.
-
Acidify the solution with concentrated HCl with cooling in an ice bath to precipitate the product.
-
Purification: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water can be performed for further purification.
Quantitative Data for 5-Allylbarbituric Acid Derivatives:
| R Group | R' Group | Yield (%) | Melting Point (°C) | Reference |
| Allyl | Phenyl | 41 | 153-155 | |
| Allyl | n-Butyl | - | - | [3] |
Application 2: Synthesis of 5-Allyl-2-thiobarbituric Acid
Thiobarbiturates, where the C2 oxygen of the pyrimidine (B1678525) ring is replaced by sulfur, are synthesized by condensing a malonic ester with thiourea. These compounds also exhibit a range of biological activities.
Reaction Pathway
Caption: General workflow for the synthesis of 5-allyl-2-thiobarbituric acid.
Experimental Protocol: Synthesis of 5-Allyl-2-thiobarbituric Acid
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium metal (2.2 eq)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.
-
Reaction: Add this compound to the sodium ethoxide solution, followed by thiourea.
-
Heat the mixture to reflux for 48-72 hours.
-
Work-up: After cooling, pour the reaction mixture into cold water and wash with diethyl ether to remove any unreacted this compound.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and diethyl ether, and dry. The product can be further purified by recrystallization.
Quantitative Data for 5-Allyl-2-thiobarbituric Acid Derivatives:
| R Group | R' Group | Yield (%) | Melting Point (°C) | Spectroscopic Data (1H NMR, DMSO-d6) | Reference |
| Allyl | Thiophen-2-yl-allylidene | 82 | 221 | 12.50, 12.45 (2s, 2 x NH) | [4] |
Application 3: Synthesis of 5-Allyl-Substituted Pyrazolones
Pyrazolones are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized by the reaction of a β-keto ester or a malonic ester derivative with hydrazine (B178648) or its derivatives.
Reaction Pathway
Caption: General workflow for the synthesis of 5-allyl-substituted pyrazolones.
Experimental Protocol: Synthesis of a 5-Allyl-Substituted Pyrazolone
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (B124118) (1.0 eq)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure: (Adapted from general pyrazolone synthesis[6][7])
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent.
Note: The reaction of this compound with hydrazine may lead to the elimination of one of the ester groups as a leaving group.[8]
Application 4: Synthesis of 5-Allyl-Substituted Hydantoins
Hydantoins are five-membered heterocyclic compounds containing a ureide structure. They can be synthesized through various routes, including the Bucherer-Bergs reaction or by the cyclization of α-ureido esters. The synthesis from a malonic ester derivative typically involves a multi-step process.
Logical Relationship for Synthesis
Caption: Logical workflow for the synthesis of 5-allyl-substituted hydantoins.
Experimental Protocol: Synthesis of a 5-Allyl-Substituted Hydantoin (Conceptual)
A plausible route from this compound to a 5-allyl-substituted hydantoin would involve initial transformation to an α-amino acid derivative, followed by reaction with an isocyanate and subsequent cyclization. A more direct, though less common, approach might involve a rearrangement reaction.
Conceptual Steps:
-
Amination: Conversion of the active methylene group of this compound to an amino group. This could potentially be achieved through a multi-step sequence, for example, via nitrosation followed by reduction.
-
Urea Formation: Reaction of the resulting α-amino ester with an isocyanate to form an α-ureido ester.
-
Cyclization: Base-catalyzed intramolecular cyclization of the α-ureido ester to form the hydantoin ring.[9]
Note: Direct condensation of this compound with urea under conditions typically used for barbiturate (B1230296) synthesis would favor the formation of the six-membered barbiturate ring. The synthesis of hydantoins from this precursor requires a more tailored synthetic strategy.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a variety of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. The protocols and data presented herein provide a solid foundation for the preparation of 5-allyl-substituted barbiturates, thiobarbiturates, pyrazolones, and hydantoins. The presence of the allyl moiety in these scaffolds offers a convenient point for further chemical elaboration, enabling the generation of diverse compound libraries for biological screening.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea \left(\mathrm{H}_2 \mathrm{NCNH}_2\right) reacts with diethyl ma.. [askfilo.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Allylmalonate in the Synthesis of Potential Non-Steroidal Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of diethyl allylmalonate as a precursor in the synthesis of heterocyclic compounds, specifically allyl-substituted barbiturates, which have demonstrated potential as non-steroidal anti-inflammatory agents.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of a variety of organic molecules.[1] Its structure, featuring a reactive allyl group and a malonic ester moiety, makes it a valuable building block for creating substituted cyclic compounds. While not a direct precursor to common NSAIDs like ibuprofen (B1674241) or naproxen, this compound is instrumental in synthesizing 5-allyl-substituted barbituric acid derivatives.[2] Notably, derivatives of the closely related 5,5-diallylbarbituric acid (allobarbital) have been shown to exhibit significant anti-inflammatory activity, suggesting a promising avenue for the development of novel NSAIDs.[3]
This document outlines the synthesis of 5-allylbarbituric acid from this compound and provides context for its potential anti-inflammatory applications by illustrating the cyclooxygenase (COX) signaling pathway, the primary target of NSAIDs.
Synthesis of 5-Allylbarbituric Acid
The core of this application lies in the condensation reaction between this compound and urea (B33335) to form the heterocyclic barbiturate (B1230296) ring. This is a well-established method for synthesizing barbituric acid derivatives.[2][4] The process involves the formation of a sodium ethoxide base, followed by the cyclization reaction.[2]
Synthetic Workflow
The overall workflow for the synthesis of 5-allylbarbituric acid is depicted below. It begins with the allylation of diethyl malonate to form the precursor, this compound, which is then condensed with urea.
Caption: Synthetic workflow for 5-allylbarbituric acid.
Quantitative Data
The synthesis of 5-allylbarbituric acid derivatives is reported to be highly efficient. The table below summarizes key quantitative data for this class of reaction.
| Parameter | Value | Reference |
| Reaction Yield | 80–94% | [2] |
| Product Form | Colorless Solid | [2] |
Experimental Protocol: Synthesis of 5-Allylbarbituric Acid
This protocol is adapted from the general synthesis of 5-substituted barbituric acids.[2][5]
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Allyl Bromide
-
Distilled water
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl2)
-
Heating mantle or oil bath
-
Stirring apparatus
-
Büchner funnel and filter flask
Procedure:
Step 1: Preparation of this compound (if not commercially available)
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate.
-
Add potassium iodide (KI) as a catalyst, followed by the dropwise addition of allyl bromide.[2]
-
Reflux the mixture to drive the alkylation reaction to completion.
-
After cooling, the product can be isolated through standard work-up procedures involving filtration of salts and removal of ethanol under reduced pressure.
Step 2: Condensation to form 5-Allylbarbituric Acid
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare a fresh sodium ethoxide solution.[5]
-
Addition of Reactants: To the sodium ethoxide solution, add this compound.[2] In a separate flask, dissolve dry urea in hot absolute ethanol (approx. 70°C).[5]
-
Reaction: Add the hot urea solution to the this compound mixture. A white solid, the sodium salt of 5-allylbarbituric acid, should begin to precipitate.[2][5]
-
Reflux: Heat the mixture under reflux for several hours (e.g., 7 hours) to ensure the reaction goes to completion.[5][6]
-
Work-up and Isolation: After the reflux period, cool the reaction mixture and add hot water (approx. 50°C) to dissolve the precipitated sodium salt.[5]
-
Acidification: Carefully acidify the solution with concentrated HCl while stirring. This will precipitate the neutral 5-allylbarbituric acid.[2]
-
Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel.[5]
-
Drying: Wash the collected solid with cold water and dry thoroughly in an oven at 105–110°C.[5] The final product can be further purified by recrystallization from ethanol.[2]
Link to Anti-Inflammatory Activity and Mechanism of Action
While many barbiturates are known for their sedative effects on the central nervous system, modifications to the core structure can lead to other pharmacological activities.[7] Research has shown that certain allyl-substituted barbiturates possess anti-inflammatory properties. Specifically, water-soluble calcium salts of sulfuric acid derivatives of allobarbital (5,5-diallylbarbituric acid) have been found to exhibit strong anti-inflammatory activity.[3] This finding suggests that the 5-allylbarbiturate scaffold is a viable starting point for designing novel anti-inflammatory agents.
The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. It is hypothesized that novel agents derived from the 5-allylbarbiturate scaffold would exert their anti-inflammatory effects through a similar pathway.
Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the general mechanism of NSAID action on the arachidonic acid cascade.
Caption: Mechanism of action for NSAIDs via COX pathway inhibition.
Conclusion
This compound serves as an effective precursor for the synthesis of 5-allylbarbituric acid, a heterocyclic compound belonging to a class that has demonstrated potential anti-inflammatory activity. The synthetic route is robust, high-yielding, and provides a platform for further chemical modification to develop novel therapeutic agents targeting inflammatory pathways. Researchers in drug development are encouraged to explore this scaffold for the discovery of new non-steroidal anti-inflammatory drugs.
References
- 1. This compound | 2049-80-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new sulfuric derivatives of allobarbital (5,5-diallylbarbituric acid) with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Vitamin B1 and B6 Intermediates from Diethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of key intermediates for vitamin B1 (Thiamine) and vitamin B6 (Pyridoxine) utilizing diethyl allylmalonate as a common starting material. The synthesis of the pyrimidine (B1678525) moiety of vitamin B1 is proposed through a sequence of oxidation and cyclization. The pathway to a key dienophile for the vitamin B6 synthesis is outlined via oxidative cleavage of the allyl group. While direct, complete synthetic routes from this compound are not extensively documented in single sources, this guide consolidates established synthetic methods for individual steps and proposes plausible transformations based on well-known organic reactions to bridge the gaps. Detailed experimental protocols for crucial reactions, quantitative data where available, and visual representations of the synthetic pathways are provided to assist researchers in developing robust and efficient syntheses of these vital vitamin intermediates.
Introduction
Vitamins B1 (Thiamine) and B6 (Pyridoxine) are essential nutrients vital for numerous metabolic processes in the human body. Their complex chemical structures necessitate multi-step synthetic routes for industrial production and research purposes. This compound is a versatile and readily available starting material that can potentially serve as a common precursor for the synthesis of key heterocyclic intermediates of both vitamins.[1][2] This document outlines synthetic strategies and detailed protocols to guide researchers in utilizing this compound for these purposes.
For vitamin B1, the synthesis focuses on the pyrimidine core, specifically a derivative of 4-amino-5-hydroxymethyl-2-methylpyrimidine. The proposed strategy involves the transformation of the allyl group of this compound into a suitable functional group for the subsequent cyclization with an amidine to form the pyrimidine ring.
For vitamin B6, the well-established Diels-Alder reaction is the cornerstone of the synthesis.[3] This guide proposes a method to convert this compound into a suitable dienophile, a derivative of maleic or fumaric acid, which can then undergo a [4+2] cycloaddition with an appropriate oxazole (B20620) to construct the pyridine (B92270) ring of pyridoxine (B80251).
These application notes provide a comprehensive resource, including detailed experimental procedures, tabulated data for reaction parameters, and graphical representations of the synthetic pathways to facilitate the practical implementation of these synthetic routes in a laboratory setting.
Synthesis of Vitamin B1 Intermediate (Pyrimidine Moiety)
The synthesis of the pyrimidine intermediate for vitamin B1, 4-amino-2-methyl-5-substituted-pyrimidine, from this compound is proposed to proceed through a two-stage process:
-
Oxidative Cleavage of the Allyl Group: The allyl group of this compound is first oxidized to yield a dicarboxylic acid derivative.
-
Pyrimidine Ring Formation: The resulting malonic acid derivative is then condensed with acetamidine (B91507) to form the desired pyrimidine ring.
Caption: Proposed synthetic pathway for the pyrimidine intermediate of Vitamin B1.
Experimental Protocols
1. Proposed: Oxidative Cleavage of this compound
-
Step 1: Dihydroxylation
-
Dissolve this compound (1 eq.) in a mixture of t-butanol and water (1:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq.) and a catalytic amount of osmium tetroxide (OsO₄, ~0.002 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
-
-
Step 2: Oxidative Cleavage
-
Dissolve the crude diol in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add sodium periodate (B1199274) (NaIO₄) (2.1 eq.) and a catalytic amount of ruthenium(III) chloride (RuCl₃, ~0.02 eq.).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, partition the mixture between water and ethyl acetate.
-
Separate the organic layer, wash with sodium thiosulfate (B1220275) solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.
-
2. Pyrimidine Ring Formation
The cyclization of a 1,3-dicarbonyl compound with an amidine is a standard method for pyrimidine synthesis.[3]
-
To a solution of the dicarboxylic acid derivative (1 eq.) in ethanol (B145695), add sodium ethoxide (2.2 eq.).
-
Add acetamidine hydrochloride (1.1 eq.) to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 4-amino-2-methyl-5-substituted pyrimidine.
| Reaction Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| Oxidation (Proposed) | This compound | 1. NMO, OsO₄2. NaIO₄, RuCl₃ | 1. t-BuOH/H₂O2. MeCN/CCl₄/H₂O | Room Temp. | 14-28 h | N/A |
| Cyclization | Dicarboxylic acid derivative, Acetamidine HCl | Sodium ethoxide | Ethanol | Reflux | 6-12 h | N/A |
Note: Yields are not provided for the proposed steps as they will depend on optimization.
Synthesis of Vitamin B6 Intermediate (Pyridoxine Precursor)
The synthesis of the pyridoxine precursor from this compound involves two key stages:
-
Conversion to a Dienophile: The allyl group of this compound is oxidatively cleaved to form diethyl maleate (B1232345) or a similar dienophile.
-
Diels-Alder Cycloaddition: The resulting dienophile undergoes a [4+2] cycloaddition with a suitable 4-methyl-5-alkoxyoxazole.
-
Reduction: The diester functionality of the cycloadduct is then reduced to the corresponding diol, which upon aromatization yields pyridoxine.
Caption: Synthetic pathway for Pyridoxine (Vitamin B6) from this compound.
Experimental Protocols
1. Proposed: Conversion of this compound to Diethyl Maleate
This transformation can be achieved by oxidative cleavage of the double bond to a dicarboxylic acid, followed by esterification. A more direct approach would be ozonolysis followed by an oxidative workup and esterification.
-
Step 1: Ozonolysis
-
Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane (B109758) or methanol (B129727) at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
-
Step 2: Oxidative Workup and Esterification
-
Add an oxidizing agent, such as hydrogen peroxide in formic acid, to the ozonide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
After the oxidation is complete, carefully neutralize the mixture.
-
Perform an esterification step, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid, to obtain diethyl maleate.
-
Purify the product by distillation.
-
2. Diels-Alder Reaction
This protocol is adapted from established procedures for the synthesis of pyridoxine precursors.[4]
-
In a sealed reaction vessel, combine 4-methyl-5-ethoxyoxazole (1 eq.) and diethyl maleate (1.5 eq.).
-
Heat the mixture at 150-180 °C for 4-8 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, the crude Diels-Alder adduct can be purified by vacuum distillation or column chromatography.
3. Reduction to Pyridoxine
The reduction of the diester to a diol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C and slowly add a solution of the Diels-Alder adduct (1 eq.) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of the reduced intermediate and the aromatized pyridoxine.
-
Aromatization can be facilitated by treating the crude product with a dilute acid.
-
Purify the final product by recrystallization or column chromatography to obtain pyridoxine.
| Reaction Step | Reactants | Reagents/Conditions | Solvent | Temperature | Time | Yield |
| Conversion (Proposed) | This compound | 1. O₃2. H₂O₂, HCOOH; then EtOH, H₂SO₄ | 1. CH₂Cl₂ or MeOH2. Ethanol | 1. -78 °C2. Reflux | Variable | N/A |
| Diels-Alder Reaction | 4-Methyl-5-ethoxyoxazole, Diethyl maleate | Heat | Neat | 150-180 °C | 4-8 h | ~70-80% |
| Reduction | Diels-Alder Adduct | LiAlH₄ | Anhydrous THF | Reflux | 2-4 h | ~80-90% |
Note: Yields are approximate and based on literature for similar reactions.
Conclusion
This document provides a framework for the synthesis of key intermediates for vitamins B1 and B6 starting from this compound. While established protocols are provided for many of the key transformations, the initial conversion of this compound to the required precursors for both vitamin syntheses are proposed based on standard organic chemistry reactions. Researchers are encouraged to optimize these proposed steps to develop a complete and efficient synthetic route. The provided protocols, data tables, and reaction diagrams serve as a valuable resource for initiating and guiding these synthetic efforts in the laboratory. Further investigation into direct functionalization of the allyl group of this compound may lead to more atom-economical and efficient synthetic pathways.
References
Application of Diethyl Allylmalonate in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allylmalonate (DEAM) is a versatile synthetic intermediate with significant applications in the synthesis of a variety of organic molecules, including those with agrochemical relevance. Its structure, featuring a reactive allyl group and a malonic ester moiety, allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex heterocyclic systems present in many fungicides and herbicides. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemicals, with a focus on fungicides.
Application in Fungicide Synthesis
This compound and its precursors are key components in the synthesis of certain classes of fungicides, particularly those belonging to the triazole and other heterocyclic families. The allyl group can be functionalized or modified to form part of a larger, biologically active molecule, while the malonate portion serves as a versatile scaffold for building carbon chains and ring systems.
Intermediate for Triazole Fungicides: The Case of Posaconazole
While not a direct starting material for a commercial agrochemical, the synthesis of a key intermediate for the broad-spectrum triazole fungicide, posaconazole, showcases the utility of a structurally analogous diethyl malonate derivative. The synthesis involves the alkylation of diethyl malonate with a substituted allyl halide, demonstrating a relevant synthetic strategy. The mechanism of action for triazole fungicides involves the inhibition of the C14-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane.[2] Its depletion disrupts membrane integrity, leading to fungal cell death.[2]
Mechanism of Action of Triazole Fungicides
References
Application Notes and Protocols: Diethyl Allylmalonate as a Versatile Precursor for Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl allylmalonate as a precursor in the synthesis of valuable fragrance ingredients. While not typically used directly in fragrance formulations, its chemical functionality allows for the synthesis of a variety of fragrance molecules, particularly substituted carboxylic acids and ketones, which are foundational components of many fruity, floral, and green scents.
This document outlines the chemical properties of this compound, detailed protocols for its conversion into fragrance precursors, and the logical workflows for these synthetic pathways.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling, reaction setup, and purification of the compound and its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 2049-80-1 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₄ | [2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 222-223 °C | [1] |
| Density | 1.015 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.431 | [1] |
| Solubility | Not miscible or difficult to mix with water. | [1] |
Synthetic Pathways from this compound
This compound serves as a versatile starting material for the synthesis of fragrance precursors through a sequence of well-established organic reactions. The primary synthetic route involves the alkylation of the activated methylene (B1212753) group, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. This carboxylic acid can then be esterified to produce a wide range of fruity and floral esters.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound into fragrance precursors.
Protocol 1: Alkylation of this compound
This protocol describes the alkylation of this compound with an alkyl halide to introduce a second substituent at the alpha-carbon. The reaction conditions are adapted from a similar synthesis.[4]
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Alkyl halide (e.g., isobutyl bromide)
-
Hydrochloric acid (for workup)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. The molar ratio of this compound to sodium ethoxide to alkyl halide should be approximately 1:1.6:1.2.[4]
-
With stirring, add this compound to the sodium ethoxide solution at a temperature of 20-40 °C (preferably 30 °C).[4]
-
Allow the reaction to proceed for 0.5-4 hours (preferably 2 hours).[4]
-
Add the alkyl halide to the reaction mixture at 20-40 °C (preferably 30 °C).[4]
-
Heat the reaction mixture to reflux for 10-30 hours (preferably 22 hours).[4]
-
After cooling to room temperature, neutralize the reaction mixture by dropwise addition of hydrochloric acid to a pH of 2-6.[4]
-
The crude dialkyl-substituted diethyl malonate can be isolated by extraction and purified by distillation.
Protocol 2: Hydrolysis and Decarboxylation to a Substituted Carboxylic Acid
This protocol outlines the conversion of the dialkyl-substituted diethyl malonate into a substituted carboxylic acid, a key precursor for many fragrance esters. This is a general procedure for malonic ester synthesis.[5][6][7][8]
Materials:
-
Dialkyl-substituted diethyl malonate
-
Aqueous acid (e.g., H₂SO₄ or HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the dialkyl-substituted diethyl malonate in a round-bottom flask.
-
Add an excess of aqueous acid (e.g., 6M H₂SO₄).
-
Heat the mixture under reflux until the hydrolysis of both ester groups is complete. This can be monitored by the disappearance of the ester layer.
-
Continue heating to effect decarboxylation, which is typically observed by the evolution of carbon dioxide gas.
-
After the reaction is complete, cool the mixture and extract the resulting carboxylic acid with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The carboxylic acid can be further purified by distillation or recrystallization.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of a fragrance precursor from this compound. The data for the alkylation step is based on the synthesis of a butalbital precursor.[4]
| Parameter | Value |
| Alkylation Reaction | |
| Molar Ratio (this compound:Sodium Ethoxide:Alkyl Halide) | 1:1.6:1.2 |
| Reaction Temperature (Addition) | 30 °C |
| Reaction Time (Addition) | 2 hours |
| Reaction Temperature (Reflux) | Varies with solvent |
| Reaction Time (Reflux) | 22 hours |
| Hydrolysis and Decarboxylation | |
| Typical Reagent | 6M H₂SO₄ |
| Reaction Temperature | Reflux |
| Overall Yield (Hypothetical) | 70-80% |
Logical Relationships in Fragrance Synthesis
The synthesis of fragrance compounds from this compound follows a logical progression of chemical transformations. Each step builds upon the previous one to construct the final target molecule.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of fragrance ingredients. Through standard organic transformations such as alkylation, hydrolysis, and decarboxylation, it can be converted into substituted carboxylic acids, which are key building blocks for fruity and floral esters. The protocols and workflows presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel fragrance molecules.
References
- 1. This compound | 2049-80-1 [chemicalbook.com]
- 2. This compound | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103787988A - Preparation method of butalbital - Google Patents [patents.google.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: Diastereoselective Synthesis Involving Diethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the diastereoselective applications of diethyl allylmalonate in organic synthesis. The protocols and data presented are intended to serve as a practical guide for laboratory work.
Introduction
This compound is a versatile C3-building block in organic synthesis. Its activated methylene (B1212753) group and the presence of an allyl moiety allow for a variety of transformations. In the realm of stereoselective synthesis, this compound and its parent compound, diethyl malonate, are frequently employed as nucleophiles in reactions that create one or more new stereocenters. This document focuses on diastereoselective reactions, including enantioselective allylic alkylations and Michael additions, where control over the relative configuration of newly formed stereocenters is achieved.
Diastereoselective Applications of this compound
The primary diastereoselective applications involving this compound or its in-situ formation from diethyl malonate include:
-
Iridium-Catalyzed Asymmetric Allylic Alkylation: This powerful method allows for the enantioselective formation of all-carbon quaternary centers.[1][2]
-
Organocatalytic Michael Addition: The conjugate addition of the malonate enolate to various Michael acceptors, such as nitroolefins and enones, can be rendered highly diastereoselective and enantioselective using chiral organocatalysts.
-
Synthesis of Substituted Cyclopropanes: this compound can be a precursor for the diastereoselective synthesis of highly functionalized cyclopropanes.[3]
Data Presentation
The following tables summarize quantitative data from key diastereoselective reactions involving diethyl malonate, which is readily allylated to this compound.
Table 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of Diethyl Malonate with Trisubstituted Allylic Electrophiles
| Entry | Allylic Electrophile | Yield (%) | ee (%) | Reference |
| 1 | Phenylallyl methyl carbonate | 83 | 97 | [1][2] |
| 2 | (4-CF₃-Ph)allyl methyl carbonate | 85 | 96 | [1] |
| 3 | (2-Naphthyl)allyl methyl carbonate | 78 | 97 | [1] |
| 4 | (4-NO₂-Ph)allyl methyl carbonate | 93 | 95 | [1] |
Table 2: Organocatalytic Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrenes
| Entry | Substituent on Nitrostyrene | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | H | 5 | 4 | 95 | 94 | |
| 2 | 4-Cl | 5 | 6 | 92 | 93 | |
| 3 | 4-Me | 5 | 5 | 96 | 92 | |
| 4 | 2-Cl | 5 | 8 | 85 | 95 |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general, non-diastereoselective method for the synthesis of the starting material, this compound.
Procedure:
-
To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base such as potassium carbonate (1.5 eq) or sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 10-30 minutes.
-
Slowly add allyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80 °C for acetonitrile/K₂CO₃) and monitor by TLC.
-
After completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a colorless liquid.
Protocol: Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from the work of Stoltz and co-workers on the iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates to form all-carbon quaternary centers.[1][2]
Materials:
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral Ligand (e.g., a phosphoramidite (B1245037) ligand)
-
Diethyl malonate
-
Trisubstituted allylic electrophile (e.g., phenylallyl methyl carbonate)
-
Base (e.g., a suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., THF or Et₂O)
Procedure:
-
In a glovebox, a solution of [Ir(cod)Cl]₂ and the chiral ligand in the chosen anhydrous solvent is stirred for 30 minutes to form the active catalyst.
-
To this catalyst solution, add the trisubstituted allylic electrophile and diethyl malonate.
-
Finally, add the base and stir the reaction at ambient temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The enantioenriched product is purified by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General synthesis of this compound.
Caption: Workflow for Ir-catalyzed asymmetric allylic alkylation.
Caption: Mechanism of organocatalytic Michael addition.
References
- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for Reactions of Diethyl Allylmalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving diethyl allylmalonate and its derivatives. This compound is a versatile C3-allylic building block in organic synthesis, amenable to a variety of transformations that enable the construction of complex molecular architectures. The following sections detail widely used catalytic methods, including the Tsuji-Trost allylic alkylation, ring-closing metathesis, asymmetric allylic alkylation, copper-catalyzed arylation, and the Heck reaction.
Palladium-Catalyzed Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of a nucleophile with an allylic substrate.[1][2] In the context of diethyl malonate, this reaction can be used to introduce an allyl group or to further functionalize a diallylated derivative.
Quantitative Data
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | t-BuOK | THF | 50 | 12 | High | [3] |
| Pd nanoparticles | PPh₃ | - | Water | 80 | 0.17 | High | [4] |
| [PdCl(C₃H₅)]₂ | (R,R)-L1 | BSA, LiOAc | THF | rt | 24 | 95 | [5] |
Note: Yields are often substrate-dependent and the table provides a general overview based on available literature.
Experimental Protocol: Allylation of Dimethyl Malonate[3]
Materials:
-
Dimethyl malonate
-
Allylic compound (e.g., allyl acetate)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a suspension of t-BuOK (2.0 eq) in dry THF (160 mL) under an argon atmosphere at 0 °C, add dimethyl malonate (2.2 eq) dropwise over 5 minutes.
-
Allow the resulting yellow slurry to warm to 25 °C and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture in one portion.
-
A solution of the allylic compound (1.0 eq) in THF (40 mL) is then added dropwise over 10 minutes.
-
The reaction mixture is heated to 50 °C and stirred for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.
Reaction Pathway
Caption: The catalytic cycle of the Tsuji-Trost reaction.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a widely used reaction to form cyclic compounds from diene precursors. Diethyl diallylmalonate is a common substrate for RCM to synthesize five-membered rings, often employing Grubbs' catalysts.[6][7]
Quantitative Data
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Grubbs' 2nd Gen. | 5 | CH₂Cl₂ | rt | 1 | >95 | [8] |
| Grubbs' 1st Gen. | 0.4 | CH₂Cl₂ | rt | 1.67 | 90 | [9] |
| Hoveyda-Grubbs 2nd Gen. | 15 | DCM | 40 | 48 | 65-84 | [10] |
Experimental Protocol: RCM of Diethyl Diallylmalonate[8]
Materials:
-
Diethyl diallylmalonate
-
Grubbs' Catalyst (e.g., 2nd Generation)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under a nitrogen atmosphere, add 6 mL of dry CH₂Cl₂ to a dry 25 mL round-bottom flask containing a stir bar and Grubbs' catalyst (e.g., 9.2 mg, 0.010 mmol of a specific catalyst).
-
Add diethyl diallylmalonate (e.g., 0.1 mL, 0.44 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After stirring, remove the solvent by rotary evaporation.
-
The conversion to the ring-closed product can be determined by ¹H NMR spectroscopy of the crude product in CDCl₃.
Experimental Workflow
Caption: A typical workflow for a ring-closing metathesis experiment.
Iridium-Catalyzed Asymmetric Allylic Alkylation
For the enantioselective synthesis of all-carbon quaternary centers, iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool.[11][12][13] This method allows for the formation of chiral centers with high enantiomeric excess (ee).
Quantitative Data
| Electrophile Substituent | Nucleophile | Yield (%) | ee (%) | Reference |
| Phenyl | Diethyl malonate | 83 | 97 | [11][14] |
| 2-Naphthyl | Diethyl malonate | 75 | 97 | [11] |
| 4-CF₃-Phenyl | Diethyl malonate | 93 | 95 | [11] |
| 4-NO₂-Phenyl | Diethyl malonate | 88 | 96 | [11] |
| Phenyl | Dimethyl malonate | 69 | 97 | [11][14] |
Experimental Protocol: Asymmetric Allylation[15]
Materials:
-
(E)-allylic carbonate
-
Diethyl malonate
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a phosphoramidite)
-
Zinc Iodide (ZnI₂)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Glovebox
Procedure:
-
Inside a glovebox, prepare a stock solution of the iridium catalyst by dissolving the precursor and ligand in THF.
-
In a reaction vial, add ZnI₂ (2.0 equiv) and NaHMDS (2.0 equiv).
-
Add a solution of diethyl malonate (1.0 equiv) in THF to the vial and stir for 5 minutes.
-
Add the catalyst solution, followed by a solution of the (E)-allylic carbonate (1.0 equiv) in THF.
-
Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 21 °C for 18 hours.
-
After the reaction is complete, add 0.5 M HCl to the crude reaction mixture.
-
Extract the mixture three times with ethyl acetate, dry the combined organic layers over MgSO₄, concentrate, and purify by silica (B1680970) gel flash chromatography.
Logical Relationship of Key Components
Caption: Key components for Iridium-catalyzed asymmetric allylation.
Copper-Catalyzed Arylation of Diethyl Malonate
A mild and general method for the synthesis of α-aryl malonates involves the copper-catalyzed coupling of an aryl iodide with diethyl malonate.[15][16] This reaction is notable for its tolerance of various functional groups.
Quantitative Data
| Aryl Iodide | Ligand | Base | Yield (%) | Reference |
| Iodobenzene | 2-Phenylphenol (B1666276) | Cs₂CO₃ | 95 | [15] |
| 4-Iodotoluene | 2-Phenylphenol | Cs₂CO₃ | 94 | [15] |
| 4-Iodoanisole | 2-Phenylphenol | Cs₂CO₃ | 99 | [15] |
| 1-Iodonaphthalene | 2-Phenylphenol | Cs₂CO₃ | 98 | [15] |
Experimental Protocol: Copper-Catalyzed Arylation[16]
Materials:
-
Aryl iodide
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-Phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine CuI (catalytic amount), 2-phenylphenol (catalytic amount), and Cs₂CO₃ (2.0 equiv).
-
Add the aryl iodide (1.0 equiv) and diethyl malonate (1.2 equiv).
-
Add the anhydrous solvent.
-
The Schlenk tube is evacuated and backfilled with an inert gas three times.
-
The reaction mixture is heated (e.g., at 70-110 °C) and stirred for a specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the α-aryl malonate.
Reaction Components and their Roles
Caption: Components and their roles in copper-catalyzed arylation.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[17] this compound can serve as the alkene component in this reaction.
Quantitative Data
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | Good | [17] |
| Aryl Bromide | PdCl₂(dppf) | K₂CO₃ | DMA | 120 | Moderate-Good | [18] |
| Iodobenzene | Phosphine-free Pd | K₂CO₃ | DMF/H₂O | 100 | 79 | [17] |
Note: Data is generalized from Heck reactions of similar substrates.
Experimental Protocol: Heck Reaction (General)[18]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the aryl halide.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Catalytic Cycle
Caption: A simplified catalytic cycle for the Heck reaction.
References
- 1. A general and mild copper-catalyzed arylation of diethyl malonate. | Semantic Scholar [semanticscholar.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 15. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 16. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Allylmalonate
Welcome to the technical support center for the synthesis of diethyl allylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common method is the malonic ester synthesis. This process involves the deprotonation of diethyl malonate at the alpha-carbon (the carbon between the two carbonyl groups) by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an allyl halide (such as allyl bromide) in a classic SN2 reaction to form this compound.[1][2][3]
Q2: Why are anhydrous (dry) conditions so critical for this synthesis?
A2: Anhydrous conditions are crucial, particularly when using bases like sodium ethoxide or sodium hydride. Water can react with these strong bases, consuming them and preventing the complete deprotonation of diethyl malonate.[1][2] For instance, if sodium metal is used to prepare sodium ethoxide in situ from ethanol (B145695), any water present will react preferentially with the sodium to form sodium hydroxide, a weaker base in this context, which significantly reduces the yield.[1]
Q3: What are the most common bases used, and how do I choose one?
A3: Common bases include sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).
-
Sodium Ethoxide (NaOEt): A classic and cost-effective choice, typically used in ethanol. It's crucial to use NaOEt with diethyl esters to prevent transesterification.[2]
-
Sodium Hydride (NaH): A very strong base that provides irreversible deprotonation. It is often used in aprotic solvents like THF or DMF.[4][5]
-
Potassium Carbonate (K₂CO₃): A milder base, which can be advantageous in reducing certain side reactions. It is often used in polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or DMF.[6][7]
The choice depends on the desired reactivity, available solvents, and safety considerations.
Q4: Can I use other allylating agents besides allyl bromide?
A4: Yes, other allyl halides can be used. The reactivity order for the halide is generally I > Br > Cl.[5] Allyl iodide would be more reactive but is also more expensive and less stable. Allyl chloride is less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times). Allyl acetate (B1210297) can also be used in palladium-catalyzed reactions (Tsuji-Trost allylation).[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem / Symptom | Possible Causes | Solutions & Optimization Strategies |
| Low or No Product Yield | 1. Wet Reagents/Solvent: Presence of water is quenching the base and enolate.[1][2] 2. Inactive Base: The base (e.g., NaH, NaOEt) may have degraded due to improper storage and exposure to moisture.[8] 3. Impure Reactants: Diethyl malonate or allyl bromide may contain impurities that inhibit the reaction.[1] 4. Insufficient Reaction Time/Temperature: The reaction has not gone to completion.[1][8] | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).[6][8] 2. Use Fresh Base: Use freshly prepared sodium ethoxide or a newly opened container of sodium hydride. 3. Purify Reactants: Distill diethyl malonate and allyl bromide before use. 4. Monitor the Reaction: Use TLC or GC to monitor the consumption of starting material and adjust the reaction time or temperature accordingly. Refluxing for several hours is common.[1][6] |
| Significant Amount of Diethyl Diallylmalonate Detected | 1. Second Alkylation: The desired mono-allylated product still has one acidic proton, which can be deprotonated and react with a second molecule of allyl bromide.[2] 2. Incorrect Stoichiometry: Using an excess of the base or allyl bromide relative to diethyl malonate favors dialkylation.[4] | 1. Control Stoichiometry: Use a slight molar excess of diethyl malonate relative to the base and allyl bromide (e.g., 1.1 to 1.5 equivalents).[8] 2. Slow Addition: Add the allyl bromide slowly or dropwise to the solution of the malonate enolate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2][4] 3. Lower Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity. |
| Presence of Unreacted Diethyl Malonate in Final Product | 1. Incomplete Deprotonation: An insufficient amount of base was used.[8] 2. Incomplete Reaction: Reaction was stopped prematurely. 3. Inefficient Purification: The purification method was unable to separate the product from the starting material due to similar physical properties. | 1. Use Sufficient Base: Ensure at least one full equivalent of a strong base is used relative to the diethyl malonate intended to be alkylated.[8] 2. Increase Reaction Time/Temperature: Drive the reaction to completion by extending the reflux time. 3. Optimize Purification: Use fractional vacuum distillation, as boiling points are different.[9] Alternatively, a basic aqueous wash (e.g., with NaHCO₃) can convert unreacted diethyl malonate into its water-soluble salt, aiding separation.[9] For difficult separations, column chromatography is effective.[4][9] |
| Formation of an Alkene (e.g., 1,5-hexadiene) | 1. Competing E2 Elimination: This is less common with primary halides like allyl bromide but can be promoted by very strong, sterically hindered bases or high temperatures.[2] | 1. Choice of Base: Use a less hindered base like sodium ethoxide rather than potassium tert-butoxide.[2] 2. Temperature Control: Avoid excessively high reaction temperatures. |
| Product Hydrolyzed to Carboxylic Acid During Workup | 1. Harsh pH Conditions: Exposure to strong acid or base, especially at elevated temperatures during the aqueous workup, can hydrolyze the ester groups.[2] | 1. Careful Neutralization: Quench the reaction carefully (e.g., with saturated NH₄Cl solution) and neutralize the mixture to a pH of ~7 before extraction.[2][4] 2. Low Temperature Workup: Perform extractions and washes at room temperature or in an ice bath to minimize hydrolysis.[5] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide in Ethanol
This is a classic method for malonic ester alkylation.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium metal (1.0 equivalent) to absolute ethanol. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-10°C in an ice bath. Add diethyl malonate (1.05 equivalents) dropwise with continuous stirring. After the addition is complete, stir the mixture for an additional hour at room temperature.[4]
-
Alkylation: Cool the mixture back to 0°C and slowly add allyl bromide (1.0 equivalent) dropwise, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.[4]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator. Add the residue to cold water and extract with ethyl acetate (or diethyl ether).[4]
-
Purification: Wash the combined organic layers with saturated NH₄Cl solution and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Final Purification: Purify the crude liquid by vacuum distillation to obtain pure this compound.[4]
Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile
This method uses a milder base and is often simpler to perform.
Materials:
-
Diethyl malonate (1.0 equivalent)
-
Allyl bromide (1.15 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.15 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.[6]
-
Alkylation: Stir the mixture at room temperature for 10 minutes. Then, slowly add allyl bromide. After the addition, heat the reaction mixture to 80°C and maintain for 24 hours.[6]
-
Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide salts through a pad of celite. Wash the celite pad with additional acetonitrile.[6]
-
Purification: Combine the filtrates and concentrate them under reduced pressure to yield the crude this compound.[6]
-
Final Purification: The product can be further purified by vacuum distillation if necessary.
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes yield data from various literature procedures to illustrate the impact of different reaction parameters.
| Base | Solvent | Alkylating Agent | Temperature | Time | Yield (Mono-allylated) | Yield (Di-allylated) | Reference |
| K₂CO₃ | DMF | Allyl acetate | 20°C | 15 h | 91% | 8% | [6] |
| K₂CO₃ | CH₃CN | Allyl bromide | 80°C | 24 h | Not specified, but product obtained | Not specified | [6] |
| NaH | THF | Allyl bromide | 0°C to RT | 4 h | Not specified (protocol for diallyl) | 97% | [4] |
| NaOEt | Ethanol | Allyl bromide | 5-10°C to RT | Overnight | Not specified | Product Obtained | [4] |
Note: Yields are highly dependent on the precise execution of the experiment, including the purity of reagents and adherence to anhydrous conditions.
Visualizations
Reaction Scheme and Side Reaction
Caption: Primary reaction pathway and the common dialkylation side reaction.
General Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diethyl Allylmalonate by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of diethyl allylmalonate via fractional distillation. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No Product Distilling Over | - Temperature too low: The heating mantle is not providing enough energy to vaporize the this compound. - Poor vacuum: Leaks in the system are preventing the pressure from being low enough for the compound to boil at the set temperature. - Thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is in equilibrium with the liquid. | - Gradually increase the heating mantle temperature. - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. - Position the top of the thermometer bulb just below the side arm of the distillation head. |
| Bumping/Unstable Boiling | - Uneven heating: Hot spots in the distillation flask are causing sudden, violent boiling. - Lack of boiling chips or stir bar: No nucleation sites for smooth boiling. - Vacuum applied too quickly: Rapid pressure drop causes the solvent and low-boiling impurities to boil vigorously. | - Use a heating mantle with a magnetic stirrer for even heat distribution. - Add a fresh magnetic stir bar or new boiling chips before starting the distillation. - Apply the vacuum gradually. |
| Product is Contaminated with Impurities | - Inefficient fractionating column: The column does not have enough theoretical plates to separate compounds with close boiling points. - Distillation rate is too fast: The vapor is not spending enough time in the column to reach equilibrium, leading to poor separation. - Flooding of the column: An excessive rate of vaporization causes liquid to be carried up the column, preventing proper separation. | - Use a longer fractionating column (e.g., Vigreux or packed column). - Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). - Decrease the heating rate to allow the liquid to drain back into the flask. |
| Product is Dark or Discolored | - Thermal decomposition: this compound is being heated for a prolonged period at a high temperature, causing it to decompose. | - Perform the distillation under vacuum to lower the boiling point. - Ensure the heating mantle temperature is not excessively high. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a crude sample of this compound?
A1: Common impurities from the synthesis using diethyl malonate and allyl bromide include unreacted diethyl malonate, unreacted allyl bromide, and the dialkylated byproduct, diethyl diallylmalonate.[1][2]
Q2: At what temperature should I expect this compound to distill?
A2: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at 222-223 °C.[3] Under vacuum, the boiling point will be significantly lower. For example, using a pressure-temperature nomograph, at 10 mmHg, the estimated boiling point is approximately 115 °C.
Q3: How can I effectively separate this compound from diethyl diallylmalonate?
A3: Due to the close boiling points of this compound (222-223 °C) and diethyl diallylmalonate (242-244 °C), a highly efficient fractionating column is recommended for their separation at atmospheric pressure.[3][4] Alternatively, vacuum fractional distillation will lower the boiling points and may improve separation.
Q4: Is it necessary to use a vacuum for the distillation of this compound?
A4: While not strictly necessary if you have a high-temperature heating source and thermally stable glassware, using a vacuum is highly recommended. The high atmospheric boiling point of this compound can lead to thermal decomposition. Vacuum distillation allows for purification at a lower temperature, minimizing the risk of degradation.[5]
Q5: My vacuum pump is not reaching the desired pressure. What should I do?
A5: First, check the entire apparatus for leaks, paying close attention to all glass joints, tubing connections, and the vacuum seal on the stirrer. Ensure all joints are properly greased. If no leaks are found, the issue may be with the vacuum pump itself. Check the pump's oil level and quality; it may need to be changed.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 200.23 | 222-223 (at 760 mmHg) | 1.015 (at 25 °C) |
| Diethyl malonate | 160.17 | 199 (at 760 mmHg) | 1.055 (at 25 °C) |
| Allyl bromide | 120.98 | 71 (at 760 mmHg) | 1.398 (at 20 °C) |
| Diethyl diallylmalonate | 240.30 | 242-244 (at 760 mmHg); 128-130 (at 12 mmHg) | 0.994 (at 25 °C) |
Experimental Protocols
Detailed Methodology for Purification of this compound by Vacuum Fractional Distillation
1. Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (a Vigreux column of at least 20 cm is recommended), a distillation head with a thermometer, a condenser, a receiving flask (a cow-type adapter with multiple receiving flasks is ideal for collecting different fractions), and a vacuum source with a pressure gauge.
-
Ensure all glassware is clean and dry.
-
Use a magnetic stirrer and a heating mantle to heat the distillation flask.
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.
2. Procedure:
-
Place the crude this compound into the round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the apparatus, ensuring the thermometer bulb is positioned correctly in the distillation head (the top of the bulb should be level with the bottom of the side arm leading to the condenser).
-
Begin stirring the crude product.
-
Gradually apply the vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired pressure is stable, begin to heat the distillation flask gently with the heating mantle.
-
The first fraction to distill will likely be any residual low-boiling solvents and unreacted allyl bromide (boiling point ~71 °C at 760 mmHg).[1]
-
As the temperature rises, unreacted diethyl malonate will begin to distill (boiling point ~199 °C at 760 mmHg, lower under vacuum).
-
After the diethyl malonate has been collected, change the receiving flask.
-
Increase the heat to distill the this compound. The boiling point will depend on the vacuum achieved (e.g., ~115 °C at 10 mmHg).
-
Collect the pure this compound in a clean, pre-weighed receiving flask. The head temperature should remain stable during the collection of the pure fraction.
-
If diethyl diallylmalonate is present, the temperature will rise again after the this compound has distilled over.
-
Once the desired product has been collected, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
3. Analysis:
-
The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Common side reactions in the alkylation of Diethyl allylmalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions encountered during the alkylation of diethyl allylmalonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a higher molecular weight product in my reaction mixture. What is the likely cause and how can I minimize it?
A1: The most common side product in the alkylation of diethyl malonate is the dialkylated product, in this case, diethyl diallylmalonate.[1] This happens because the mono-alkylated product, this compound, still has an acidic proton on the α-carbon. This proton can be removed by the base to form a new enolate, which then reacts with another molecule of the allyl halide.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to the allyl halide. A slight excess of diethyl malonate can favor mono-alkylation.[1][2]
-
Slow Addition of Alkylating Agent: Add the allyl halide dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate.[1][3]
-
Choice of Base: While a strong base is necessary, using a less reactive base or carefully controlling the amount can help. Ensure there is just enough base to deprotonate the starting diethyl malonate.[1]
-
Purification: Careful column chromatography is often required to separate the mono- and di-alkylated products due to their similar polarities.[1]
Q2: My product yield is low, and I have detected the presence of propene. What is happening?
A2: This is likely due to a competing E2 elimination reaction.[1] The base used to deprotonate the diethyl malonate can also act as a base to abstract a proton from the alkyl halide, leading to the formation of an alkene. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides like allyl bromide under certain conditions.[3][4]
Troubleshooting Steps:
-
Temperature Control: Elevated temperatures can favor elimination over substitution. Maintain a controlled, and if possible, lower reaction temperature.[3]
-
Base Selection: Using a bulkier, less nucleophilic base might favor deprotonation of the malonic ester over elimination of the alkyl halide.
Q3: During workup, I noticed some effervescence upon adding a bicarbonate solution, suggesting the presence of an acid. What could have caused this?
A3: The presence of acidic compounds is likely due to the hydrolysis of the ester groups of this compound to the corresponding carboxylic acid.[1] This can be caused by the presence of water in the reaction mixture or during the aqueous workup.[1][5]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][6]
-
Careful Workup: Minimize the exposure of the product to acidic or basic aqueous conditions, especially at higher temperatures, during the extraction and washing steps.[3]
Q4: My final product appears to be a mixture of ethyl and other alkyl esters. Why did this happen?
A4: This side reaction is known as transesterification.[1][2] It occurs when the alkoxide base used in the reaction does not correspond to the alkyl groups of the ester. For instance, using sodium methoxide (B1231860) as a base with this compound can lead to the formation of methyl esters.[2]
Troubleshooting Steps:
-
Match the Base and Ester: To avoid transesterification, always use an alkoxide base that matches the ester's alcohol component. For this compound, the appropriate base is sodium ethoxide (NaOEt) in ethanol (B145695).[1][7]
Q5: My reaction is not proceeding to completion, and I have a significant amount of unreacted diethyl malonate. What should I do?
A5: Several factors could be contributing to an incomplete reaction:
-
Inactive Base: The base may have degraded due to moisture exposure. Use a freshly prepared or properly stored base.[3]
-
Unreactive Alkyl Halide: Ensure the allyl halide is of high purity. The general reactivity order for alkyl halides is I > Br > Cl.[3]
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require some heating to proceed at a reasonable rate. Monitor the reaction's progress using TLC or GC-MS to determine the optimal temperature.[3]
-
Poor Solubility: Confirm that all reactants are soluble in the chosen solvent.[3]
Data Presentation
The following table summarizes the expected outcomes based on reaction conditions, including quantitative data from a specific synthesis of this compound.
| Parameter | Condition for Mono-alkylation | Condition for Di-alkylation | Example Yield Data[8] |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate[7] | >2:1 (stepwise addition)[7] | N/A |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[7] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[7] | Potassium Carbonate (K₂CO₃) |
| Solvent | Ethanol, THF, DMF[7] | Ethanol, THF, DMF[7] | Acetonitrile (B52724) (CH₃CN) |
| Temperature | Room temperature for deprotonation, then gentle heating[7] | Stepwise heating after each alkylation[7] | 80°C |
| Alkylating Agent | 1 equivalent of R-X[7] | 1 equivalent of R-X, then 1 equivalent of R'-X[7] | Allyl Bromide |
| Product | This compound | Diethyl diallylmalonate | This compound (91%), Diethyl diallylmalonate (8%) |
Experimental Protocols
General Procedure for Mono-alkylation of Diethyl Malonate[1]
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Formation: Carefully add sodium metal (1 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to separate the desired mono-alkylated product from any starting material and dialkylated side product.[1]
Synthesis of this compound using Potassium Carbonate[8]
-
Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
-
Reaction Initiation: Stir the reaction mixture at room temperature for 10 minutes.
-
Addition of Alkylating Agent: Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 80°C for 24 hours.
-
Workup: Cool the reaction mixture to room temperature and filter it through a bed of celite.
-
Isolation: Wash the celite bed with acetonitrile (100 mL) and concentrate the combined filtrates to obtain this compound.
Visualization
Caption: Troubleshooting workflow for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Alkylation of Diethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of diethyl allylmalonate. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is dialkylation a common side product when synthesizing this compound?
A1: Dialkylation is a frequent side reaction because the desired mono-alkylated product, this compound, still possesses one acidic proton on the alpha-carbon (the carbon adjacent to both carbonyl groups).[1] This proton can be removed by the base present in the reaction mixture, forming a new enolate. This new enolate can then react with another molecule of the allyl halide, leading to the formation of the dialkylated product.[1]
Q2: How can I control the reaction to favor the desired mono-alkylation product?
A2: Achieving selective mono-alkylation requires careful control over several key reaction parameters. The most critical factors are the stoichiometry of the reactants, the choice of base, reaction temperature, and the rate of addition of the alkylating agent.[2] To favor mono-alkylation, it is recommended to use a slight excess of diethyl malonate relative to the base and the alkylating agent.[2][3][4] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[2][3]
Q3: What are the typical signs of significant dialkylation in my reaction analysis?
A3: The primary indication of significant dialkylation is the presence of a higher molecular weight product in your analytical data. When analyzing the reaction mixture by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, you will observe a mixture of mono- and di-substituted diethyl malonate, with the dialkylated product appearing as a major component.[3] This often corresponds to a lower-than-expected yield of the desired mono-alkylated product.[3]
Q4: Which base is recommended to minimize dialkylation?
A4: The choice of base is crucial. Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic and effective base for this reaction.[2] It's important to use ethanol as the solvent when using sodium ethoxide to prevent transesterification, where the ethyl groups on the diethyl malonate are exchanged with the alkyl group from the alkoxide base.[2][5] For more controlled reactions, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often used.[2][3] Milder bases, such as potassium carbonate, can also be used, sometimes in conjunction with a phase-transfer catalyst, to favor mono-alkylation.[3][6]
Q5: How does reaction temperature influence the selectivity between mono- and dialkylation?
A5: Elevated temperatures can increase the rate of the second alkylation, leading to more dialkylated product.[3] It is generally advisable to perform the initial deprotonation step at a lower temperature (e.g., 0 °C) and then, after the addition of the alkylating agent, allow the reaction to proceed at room temperature or with gentle heating.[2][3][7] Maintaining the lowest possible temperature that allows for a reasonable reaction rate is key to minimizing side reactions.[3] Monitoring the reaction by TLC or GC-MS is the best way to determine the optimal temperature profile.[3]
Q6: I've adjusted stoichiometry and temperature, but dialkylation is still a problem. What else can I do?
A6: If dialkylation persists, consider the rate of addition of your alkylating agent (allyl halide). Adding the alkylating agent slowly and dropwise to the reaction mixture maintains its concentration at a low level.[1][3] This reduces the probability of it reacting with the mono-alkylated product enolate.[1] Additionally, ensure your solvent is anhydrous and glassware is properly dried, as moisture can deactivate the base and affect the reaction's efficiency.[2]
Q7: What is the best method to separate the mono- and dialkylated products?
A7: The boiling points of the mono- and dialkylated products can be very close, making separation by distillation challenging.[2] Therefore, purification by column chromatography is often the most effective method to separate the desired this compound from the dialkylated byproduct and any unreacted starting material.[1][2][3]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the reaction conditions that favor mono-alkylation versus those that promote dialkylation. Quantitative yields are highly dependent on the specific substrates and detailed reaction conditions.[3]
| Parameter | Conditions Favoring Mono-alkylation | Conditions Favoring Dialkylation |
| Stoichiometry | Use a slight excess of diethyl malonate (e.g., 1.1 equivalents) relative to the base and alkylating agent.[2][3][4] | Use at least two equivalents of base and two equivalents of the alkylating agent relative to diethyl malonate.[4] |
| Base | Sodium Ethoxide (NaOEt) in Ethanol, Sodium Hydride (NaH) in THF/DMF, or milder bases like Potassium Carbonate (K₂CO₃).[2][3] | Strong bases like Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) are used in multiple equivalents.[2] |
| Solvent | Ethanol (with NaOEt), or aprotic solvents like THF or DMF (with NaH).[2][3] | Ethanol, THF, or DMF. The choice is often dictated by the base used.[2] |
| Temperature | Low to moderate temperatures. Typically 0 °C for deprotonation, followed by room temperature for alkylation.[3][7] | Stepwise heating is often employed after each alkylation step.[2] |
| Alkylating Agent | Slow, dropwise addition of 1.0 equivalent of the alkylating agent.[1][3] | Stepwise addition of each equivalent of the alkylating agent.[2] |
Experimental Protocols
Protocol: Selective Mono-alkylation of Diethyl Malonate using NaH in DMF
This protocol provides a representative procedure for achieving selective mono-alkylation.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl malonate (1.1 equivalents)
-
Allyl bromide (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add the sodium hydride dispersion.[7]
-
Solvent Addition: Add anhydrous DMF and cool the resulting suspension to 0 °C using an ice bath.[3][7]
-
Enolate Formation (Deprotonation): Add diethyl malonate (1.1 eq.) dropwise to the stirred suspension at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.[3][7]
-
Alkylation: Cool the reaction mixture back down to 0 °C and add the allyl bromide (1.0 eq.) dropwise.[3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or GC-MS.[3]
-
Work-up: Once the reaction is complete, carefully quench it by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.[3][7]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.[1][3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1][3] The crude product should then be purified by column chromatography to isolate the pure this compound.[1][3]
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the alkylation of diethyl malonate.
Troubleshooting Workflow
Caption: Troubleshooting guide for preventing dialkylation.
References
E2 elimination as a side reaction with Diethyl allylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of diethyl allylmalonate, with a specific focus on the E2 elimination as a potential side reaction. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges and optimize reaction outcomes.
Troubleshooting Guides & FAQs
E2 Elimination as a Side Reaction
Question 1: I am observing a low yield of my desired alkylated product when reacting diethyl malonate, and my analysis (GC-MS or NMR) indicates the presence of an alkene. What is the likely cause?
Answer: The formation of an alkene byproduct strongly suggests that a competing E2 elimination reaction is occurring.[1] The basic conditions required to deprotonate diethyl malonate to form the nucleophilic enolate can also promote the elimination of HX from your alkylating agent.[1] This is particularly problematic when using secondary or tertiary alkyl halides, which are more prone to elimination reactions.[1][2][3][4] The malonate enolate, while a good nucleophile, can also act as a base and abstract a proton from the beta-carbon of the alkyl halide, leading to the formation of an alkene.
Troubleshooting Steps:
-
Choice of Alkyl Halide: Whenever possible, use primary or methyl alkyl halides, as they are less susceptible to E2 elimination.[1] Secondary alkyl halides often give poor yields, and tertiary alkyl halides will almost exclusively result in elimination products.[2][3][4]
-
Reaction Temperature: Elevated temperatures can favor elimination over substitution.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or GC-MS can help determine the optimal temperature.
-
Base Selection: While a strong base is necessary to form the malonate enolate, a sterically hindered (bulky) base may favor acting as a base for elimination rather than as a nucleophile for substitution.[1] Using a base like sodium ethoxide in ethanol (B145695) is a standard and effective choice.[3][4] Milder bases like potassium carbonate with a phase-transfer catalyst can also be effective and may help minimize elimination.[2]
Question 2: Can E2 elimination occur during the synthesis of this compound itself?
Answer: While less common than with secondary or tertiary alkyl halides, E2 elimination of the allyl halide (e.g., allyl bromide) can occur under certain conditions. Allyl bromide is a primary halide, which generally favors SN2 substitution. However, very high reaction temperatures or the use of an extremely strong or bulky base could potentially lead to a competing E2 reaction, resulting in the formation of propadiene. To minimize this, it is recommended to use standard conditions, such as sodium ethoxide in ethanol or potassium carbonate in a suitable solvent, and to maintain a controlled temperature.[5][6]
Question 3: I am attempting a second alkylation on this compound using 2-bromopropane (B125204) and am seeing propene as a major byproduct. How can I resolve this?
Answer: This is a classic example of a competing E2 elimination. This compound still has one acidic proton on the α-carbon that can be removed by a base to form a new enolate.[7] However, your alkylating agent, 2-bromopropane, is a secondary alkyl halide. The newly formed enolate of this compound is a strong base and can readily abstract a proton from the beta-carbon of 2-bromopropane, leading to the formation of propene via an E2 mechanism. This significantly reduces the yield of your desired dialkylated product.
Solution: To avoid this, you should reconsider your synthetic route if a secondary alkyl group is required. If the reaction must be attempted, use the mildest possible reaction conditions (lower temperature, less reactive base if feasible) to try and favor the SN2 pathway, though significant elimination is still likely.
Data Presentation
The competition between SN2 and E2 reactions is influenced by several factors. The following table summarizes these effects:
| Factor | Favors SN2 Reaction | Favors E2 Reaction | Rationale |
| Alkyl Halide Structure | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance around the electrophilic carbon in secondary and tertiary halides prevents nucleophilic attack, making proton abstraction by a base more likely.[1][3][4] |
| Base Strength | Weaker, less hindered bases | Strong, sterically hindered bases | A strong base is required for both, but bulky bases are more likely to act as a base (proton abstraction) than a nucleophile due to steric hindrance.[8] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[2] |
| Solvent | Polar aprotic solvents | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions. Polar protic solvents can solvate the base, reducing its reactivity.[9] |
Experimental Protocols
Protocol for Synthesis of this compound with Minimized Side Reactions
This protocol utilizes potassium carbonate, a moderately strong base, to minimize potential side reactions like E2 elimination.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent), anhydrous potassium carbonate (2.2 equivalents), and anhydrous acetonitrile to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]
-
Stir the suspension at room temperature for 10-15 minutes.[5]
-
Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at room temperature.[5]
-
Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.[5]
-
Filter the reaction mixture through a pad of Celite to remove the potassium salts. Wash the Celite pad with additional acetonitrile.[5]
-
Combine the filtrates and concentrate them under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Alkene Byproduct Formation
The following diagram illustrates a decision-making process for troubleshooting the unexpected formation of an alkene, which is indicative of an E2 elimination side reaction.
Caption: A decision tree for troubleshooting E2 elimination side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Diethyl Allylmalonate Reactions
Welcome to the technical support center for diethyl allylmalonate reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and improve selectivity in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and use of this compound.
Problem 1: Poor Selectivity - Significant Dialkylation Product Formation
Symptom: Your reaction yields a high proportion of diethyl diallylmalonate, reducing the yield of the desired mono-allylated product. This is a common issue in malonic ester synthesis.[1][2]
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the base and allyl halide to favor mono-alkylation.[1][3][4] Strictly controlling the molar ratio to 1:1 is also a key strategy.[1] |
| Rapid Addition of Reagents | Add the allyl halide dropwise to the solution of the diethyl malonate enolate. Slow addition maintains a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting again.[1][3] |
| Base Strength & Type | While a strong base is necessary, overly harsh conditions can promote the second deprotonation. Consider using a milder base like potassium carbonate (K₂CO₃), potentially with a phase-transfer catalyst.[3] The base should be strong enough to deprotonate the malonic ester effectively.[5] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation. Maintain the lowest temperature that allows for a reasonable reaction rate.[3] |
Problem 2: Low Yield or Incomplete Conversion
Symptom: A significant amount of diethyl malonate starting material remains after the reaction is complete.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Inactive or Degraded Base | Bases like sodium ethoxide and sodium hydride are moisture-sensitive.[5] Use a freshly opened or properly stored base. Ensure the reaction is conducted under strictly anhydrous (dry) conditions.[5] |
| Insufficient Base | Ensure at least one full equivalent of base is used to completely deprotonate the diethyl malonate. For dialkylation, two equivalents are required.[5] |
| Impure Reagents/Solvent | The presence of water in the solvent or reagents will quench the base and inhibit enolate formation.[5] Use anhydrous solvents and consider purifying technical-grade diethyl malonate by distillation before use.[5] |
| Insufficient Temperature or Time | While high temperatures can cause side reactions, the reaction may require gentle heating (reflux) to proceed.[1][5] Monitor the reaction's progress using TLC or GC to determine the optimal time and temperature.[3] |
Problem 3: Formation of Unexpected Side Products
Symptom: GC-MS or NMR analysis reveals products other than the expected mono- or di-allylated malonate.
Troubleshooting Steps:
| Side Product | Probable Cause | Recommended Solution |
| Alkene (from Allyl Halide) | The basic conditions promoted a competing E2 elimination reaction of the allyl halide.[1] | This is less common with primary halides like allyl bromide. If using a more substituted allylic halide, consider a less bulky base and maintain lower temperatures.[1] |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water during the reaction or, more commonly, during acidic or basic workup conditions.[1] | Ensure anhydrous reaction conditions. During workup, minimize the product's exposure to harsh aqueous conditions, especially at high temperatures.[3] |
| Transesterified Product | The alkoxide of the base does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with diethyl malonate). | Always match the base to the ester. For diethyl malonate, use sodium ethoxide (NaOEt).[1][2] |
| O-Alkylated Product | The enolate reacts on its oxygen atom instead of the alpha-carbon. | This is generally a minor issue for diethyl malonate but can be influenced by the solvent and the counter-ion of the base.[1] |
Process and Logic Diagrams
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for selective mono-allylation of diethyl malonate?
For selective mono-allylation, sodium ethoxide (NaOEt) in ethanol (B145695) is a classic and effective choice.[2] It is crucial to use an alkoxide base that matches the ester to prevent transesterification.[1][2] For reactions where milder conditions are needed to prevent side reactions, potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) (CH₃CN) or DMF can be used, often at elevated temperatures.[6] Sodium hydride (NaH) is a strong, irreversible base suitable for ensuring complete enolate formation, typically used in anhydrous solvents like THF or DMF.[3][7]
Q2: How can I improve diastereoselectivity in reactions using this compound?
When reacting this compound with other molecules (e.g., in Michael additions or aldol-type reactions), achieving high diastereoselectivity can be challenging. Key factors include:
-
Base and Counter-ion: The choice of base (e.g., LDA, LiHMDS) and the resulting metal counter-ion can significantly influence the transition state geometry.
-
Additives: The addition of salts like lithium bromide (LiBr) or lithium chloride (LiCl) can alter aggregation states and improve diastereomeric ratios (d.r.).[8][9]
-
Temperature: Reactions are almost always run at low temperatures (e.g., -78 °C) to maximize selectivity.[8][9]
-
Solvent: Solvents like THF are commonly used, but alternatives should be explored as they can impact selectivity.[9]
Q3: My purification by column chromatography is difficult. How can I improve separation?
The polarity of diethyl malonate, this compound, and diethyl diallylmalonate can be quite similar, making separation challenging.[1]
-
Solvent System: Use a low-polarity solvent system (e.g., hexane/ethyl acetate (B1210297) or hexane/diethyl ether with a very low percentage of the polar solvent) and elute slowly.
-
Analysis: Use TLC to carefully optimize the solvent system before running the column. A good system will show clear separation between the spots.
-
Column Size: Use a long, thin column for better resolution.
Q4: Can I intentionally synthesize the dialkylated product, diethyl diallylmalonate?
Yes. To favor dialkylation, you would reverse the strategies used for mono-alkylation. Use at least two equivalents of the base and two equivalents of allyl bromide relative to one equivalent of diethyl malonate.[2][5] The reaction can be performed sequentially, where the mono-allylated product is isolated first and then subjected to a second alkylation step, which is ideal if you need to add two different alkyl groups.[10]
Experimental Protocols
Protocol 1: Selective Mono-Allylation of Diethyl Malonate
This protocol is a representative procedure designed to favor the mono-alkylated product.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Sodium ethoxide (NaOEt) (1.0 equivalent)
-
Allyl bromide (1.0 equivalent)
-
Anhydrous Ethanol (solvent)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
In the flask, dissolve sodium ethoxide in anhydrous ethanol with stirring.
-
Add diethyl malonate dropwise to the stirred solution at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]
-
Add the allyl bromide dropwise to the reaction mixture via the dropping funnel over 30 minutes. The reaction may be mildly exothermic.
-
After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Remove the ethanol under reduced pressure. Add water to the residue to dissolve any inorganic salts.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.[5]
Protocol 2: Tsuji-Trost Allylation using Allyl Acetate
This method uses a palladium catalyst and is an alternative to using allyl halides.
Materials:
-
Diethyl malonate (1.0 equivalent)
-
Allyl acetate (2.5 equivalents)
-
Potassium carbonate (K₂CO₃), freshly powdered (3.0 equivalents)
-
Palladium catalyst complex (e.g., 2 mol%)
-
Anhydrous DMF (solvent)
Procedure:
-
Charge a Schlenk tube with diethyl malonate and anhydrous DMF under an inert atmosphere (argon).[6]
-
Add the palladium catalyst and stir for 5 minutes.[6]
-
Add the allyl acetate, followed by the freshly powdered potassium carbonate.[6]
-
Seal the tube and stir the mixture at room temperature (~20 °C) for 15 hours.[6]
-
Monitor the reaction by taking an aliquot, quenching with water, extracting with diethyl ether, and analyzing by GC.[6]
-
Upon completion, process the reaction mixture with a standard aqueous workup and purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Removal of Unreacted Diethyl Malonate from Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diethyl malonate from their reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude NMR/GC-MS analysis shows a significant amount of unreacted diethyl malonate. What is the most direct method for its removal?
A1: The optimal removal method depends on the physical properties of your product. For thermally stable products with a boiling point significantly different from that of diethyl malonate (199-200 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most efficient and scalable method.[1][2] If your product is thermally sensitive or has a similar boiling point to diethyl malonate, a basic aqueous wash followed by column chromatography is the recommended approach.[1]
Q2: Can I remove unreacted diethyl malonate with a simple water wash?
A2: A simple aqueous wash is generally not effective for removing diethyl malonate due to its limited solubility in water (2.08 g/100 mL at 20 °C).[3][4] However, a wash with a dilute basic solution can effectively remove it by converting it into a water-soluble salt.[1]
Q3: What type of basic solution should I use for the wash, and are there any associated risks?
A3: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically sufficient.[1] The methylene (B1212753) protons of diethyl malonate are weakly acidic (pKa ≈ 13), allowing for deprotonation by these mild bases to form the water-soluble sodium salt.[1][2] Caution: The use of strong bases like sodium hydroxide (B78521) (NaOH) or prolonged exposure to weaker bases can lead to the hydrolysis of your product, especially if it is also an ester.[1] It is advisable to perform the wash quickly and at a low temperature to minimize this risk.[1]
Q4: My product is also an ester. How can I minimize the risk of hydrolysis during a basic wash?
A4: To minimize the risk of ester hydrolysis, you should:
-
Use a mild base such as sodium bicarbonate.[1]
-
Keep the duration of the wash as short as possible (a few minutes).[1]
-
Perform the wash at a low temperature, for instance, in an ice bath.[1]
-
Immediately follow the basic wash with a brine wash to remove any residual base.[1]
Q5: When is column chromatography the most suitable option for purification?
A5: Column chromatography is the preferred method for:
-
Small-scale reactions.[1]
-
Separating products with boiling points very close to that of diethyl malonate.[1]
-
When other impurities are present in the reaction mixture.[1]
-
Purifying thermally sensitive compounds.[1] A solvent system consisting of a mixture of hexanes, dichloromethane, and ethyl acetate (B1210297) can often provide good separation.[1]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can yield very pure product.[1] | - Requires the product to be thermally stable.- Ineffective if boiling points are close.[1] | Thermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C.[1] |
| Basic Aqueous Wash | Conversion of diethyl malonate to its water-soluble salt.[1] | - Quick and simple procedure.- Removes acidic impurities.[1] | - Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash.[1] | Products that are not sensitive to basic conditions. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | - High resolution for complex mixtures.- Suitable for thermally sensitive compounds.- Applicable for small-scale purifications.[1] | - Can be time-consuming and require large solvent volumes.- Less scalable than distillation. | Products with similar boiling points to diethyl malonate, thermally sensitive compounds, or for small-scale purification.[1] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved carbon dioxide.[1]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of diethyl malonate. Repeat the wash if necessary.[1]
Protocol 2: Removal by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. For pressure-sensitive compounds, use a vacuum distillation setup. Ensure the fractionating column is appropriate for the anticipated boiling point difference.
-
Distillation: Heat the crude mixture. The temperature at the head of the column should be monitored closely.
-
Fraction Collection: Collect the fraction corresponding to the boiling point of diethyl malonate first (approx. 199-200 °C at atmospheric pressure, lower under vacuum).[1][2] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[1]
-
Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC, NMR).
References
Technical Support Center: Spectroscopic Identification of Impurities in Diethyl Allylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and analysis of diethyl allylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a standard synthesis of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These typically include:
-
Diethyl malonate (DEM): Unreacted starting material.
-
Allyl bromide: Unreacted alkylating agent.
-
Diethyl diallylmalonate: A common byproduct formed by a second alkylation of the product.
Q2: Which spectroscopic techniques are most effective for identifying these impurities?
A2: The primary techniques for identifying impurities in this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of functional groups and can indicate the presence of certain impurities.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the components in a sample, which is crucial for identifying impurities.
Q3: How can I remove these common impurities from my this compound product?
A3: Purification can be achieved through several methods:
-
Fractional Distillation: Effective if the boiling points of the product and impurities are sufficiently different.
-
Column Chromatography: A versatile method for separating compounds with similar boiling points. A common solvent system is a mixture of hexanes and ethyl acetate.[1]
-
Aqueous Wash: A wash with a dilute basic solution (e.g., sodium bicarbonate) can remove unreacted diethyl malonate by converting it to its water-soluble salt.[1]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the spectroscopic analysis of this compound.
¹H NMR Spectroscopy Troubleshooting
Problem: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Quantitative Data: Characteristic ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 1.25 (t, 6H), 2.65 (d, 2H), 3.40 (t, 1H), 4.19 (q, 4H), 5.10 (m, 2H), 5.75 (m, 1H) | -CH₃, -CH₂-allyl, -CH-, -OCH₂-, =CH₂, =CH- |
| Diethyl malonate[2][3] | 1.29 (t, 6H), 3.39 (s, 2H), 4.24 (q, 4H) | -CH₃, -CH₂-, -OCH₂- |
| Allyl bromide[4][5][6][7] | 3.93 (d, 2H), 5.15 (m, 1H), 5.30 (m, 1H), 6.01 (m, 1H) | -CH₂Br, =CH₂, =CH₂ (trans), =CH- |
| Diethyl diallylmalonate[8][9][10] | 1.23 (t, 6H), 2.65 (d, 4H), 4.17 (q, 4H), 5.08 (m, 4H), 5.75 (m, 2H) | -CH₃, -CH₂-allyl, -OCH₂-, =CH₂, =CH- |
IR Spectroscopy Troubleshooting
Problem: My IR spectrum shows unexpected absorption bands.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected IR bands.
Quantitative Data: Key IR Absorption Frequencies
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound [11][12] | ~1735 | ~1250-1150 | ~1645 | - |
| Diethyl malonate[13] | ~1735 | ~1250-1150 | - | - |
| Allyl bromide[5] | - | - | ~1640 | ~570 |
| Diethyl diallylmalonate[14] | ~1730 | ~1250-1150 | ~1645 | - |
Mass Spectrometry Troubleshooting
Problem: I observe unexpected ions in the mass spectrum.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected MS ions.
Quantitative Data: Molecular Weights and Key Fragments
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound [11] | 200.23 | 200 | 155, 127, 109 |
| Diethyl malonate[15] | 160.17 | 160 | 115, 88, 60 |
| Allyl bromide[16] | 120.98 | 120, 122 | 41 |
| Diethyl diallylmalonate[8] | 240.30 | 240 | 199, 165, 123 |
Experimental Protocols
Synthesis of this compound [17]
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
Cool the mixture to room temperature and filter to remove the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
General Protocol for ¹H NMR Analysis
-
Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts.
General Protocol for IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
General Protocol for GC-MS Analysis
-
Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the gas chromatograph-mass spectrometer.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, where they are ionized and fragmented.
-
Analyze the resulting mass spectra to identify the components based on their mass-to-charge ratio and fragmentation patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. Allyl bromide(106-95-6) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Diethyl diallylmalonate [webbook.nist.gov]
- 9. DIETHYL DIALLYLMALONATE(3195-24-2) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. This compound | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound (2049-80-1) IR Spectrum [chemicalbook.com]
- 13. Diethyl malonate [webbook.nist.gov]
- 14. DIETHYL DIALLYLMALONATE(3195-24-2) IR Spectrum [chemicalbook.com]
- 15. Diethyl malonate [webbook.nist.gov]
- 16. Allyl bromide|106-95-6 - MOLBASE Encyclopedia [m.molbase.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Diethyl Allylmalonate Condensation Reactions
For researchers, scientists, and drug development professionals, optimizing reaction yields is a critical aspect of synthetic chemistry. This guide provides a comprehensive resource for troubleshooting low yields in condensation reactions where diethyl allylmalonate serves as the nucleophilic starting material. The information is presented in a clear question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation of this compound with an aldehyde is giving a low yield. What are the most common causes?
Low yields in the Knoevenagel condensation of this compound can often be attributed to several factors:
-
Suboptimal Base Selection: The choice of base is crucial. While a strong base is needed to deprotonate the this compound, a base that is too strong can promote side reactions such as the self-condensation of the aldehyde. Weakly basic amines like piperidine (B6355638) or pyridine (B92270) are commonly used as catalysts.[1][2] The formation of a salt between the amine catalyst and an acid (like benzoic acid, which may be present as an impurity in benzaldehyde) can actually be the true catalytic species.[3]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[1][2] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield. It is advisable to use anhydrous solvents and reagents. The removal of water as it is formed, for example through azeotropic distillation with a Dean-Stark trap, can significantly improve yields.[2]
-
Impure Aldehyde: Aldehydes, especially aromatic ones like benzaldehyde (B42025), can oxidize over time to form carboxylic acids. This not only consumes the aldehyde but the resulting acid can interfere with the basic catalyst.[3] Using freshly distilled or purified aldehydes is recommended.
-
Incorrect Stoichiometry: The molar ratio of the reactants can influence the outcome. A study on the Knoevenagel condensation of benzaldehyde and diethyl malonate showed that a 1:2 molar ratio of benzaldehyde to diethyl malonate gave the best conversion.[4]
Q2: I am observing the formation of multiple products in my Claisen-type condensation with this compound. What are the likely side reactions?
The formation of multiple products is a common issue in Claisen and related condensation reactions. The most probable side reactions include:
-
Self-Condensation: If the electrophilic partner (e.g., another ester) also possesses α-hydrogens, it can undergo self-condensation, leading to a mixture of products.[5] To mitigate this, it is best to use an electrophile with no α-hydrogens (e.g., ethyl formate, diethyl carbonate, or ethyl benzoate).
-
Michael Addition: The product of a Knoevenagel condensation, an α,β-unsaturated compound, can act as a Michael acceptor. A second molecule of the this compound enolate can then add to this product via a 1,4-conjugate addition (Michael addition), leading to a more complex byproduct.[6]
-
Dialkylation: Although this compound is already alkylated, the remaining methine proton is still acidic and can be removed by a strong base. If a reactive electrophile is present, a second substitution can occur, leading to a dialkylated malonate derivative.
Q3: How critical is the choice of solvent and temperature for these condensation reactions?
The solvent and temperature are critical parameters that can significantly impact the yield and selectivity of the reaction.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For Knoevenagel condensations, solvents that allow for azeotropic removal of water, such as benzene (B151609) or toluene, are often employed.[3] In some cases, polar aprotic solvents like DMSO have been shown to be effective.[7][8]
-
Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can accelerate the reaction rate but may also promote side reactions and decomposition of starting materials or products. For instance, in the Knoevenagel condensation of benzaldehyde with diethyl malonate, a higher temperature (373 K) favors the formation of the desired mono-condensation product, while a lower temperature (298 K) can lead to a bis-adduct.[6] It is often necessary to empirically determine the optimal temperature for a specific reaction.
Troubleshooting Guides
Problem 1: Low Yield in Knoevenagel Condensation
Symptoms:
-
Low conversion of starting materials observed by TLC or GC-MS.
-
Significant amount of unreacted this compound and/or aldehyde remains.
-
The isolated yield of the desired α,β-unsaturated product is poor.
Troubleshooting Workflow:
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phase-Transfer Catalysis in Diethyl Allylmalonate Alkylation
Welcome to the technical support center for the phase-transfer catalyzed (PTC) alkylation of diethyl allylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using phase-transfer catalysis for the alkylation of this compound?
A1: The main advantage of phase-transfer catalysis is that it allows for the reaction between reactants in two immiscible phases (e.g., a solid or aqueous base and an organic substrate solution).[1] This avoids the need for strong, anhydrous bases like sodium ethoxide or sodium hydride, which require strictly anhydrous conditions.[2][3] PTC enables the use of simpler, milder, and less expensive bases like potassium carbonate (K₂CO₃) or aqueous sodium hydroxide (B78521) (NaOH), leading to easier procedures and potentially higher yields.[1][4]
Q2: Which phase-transfer catalyst is most effective for this reaction?
A2: The choice of catalyst can significantly impact the reaction. Quaternary ammonium (B1175870) salts are the most common and industrially feasible catalysts.[1] Tetrabutylammonium (B224687) bromide (TBAB) is widely used and effective.[5][6] For reactions that are rate-limited by the transfer of the anion (which is common for carbanion alkylation), a more "accessible" quaternary ammonium salt like methyl tributyl ammonium chloride (MTBAC) might offer better performance at lower temperatures and shorter reaction times compared to TBAB.[7] The catalyst's structure, particularly the size of the alkyl groups, influences its solubility in the organic phase and its overall efficiency.[8]
Q3: Can I use alkyl iodides as the alkylating agent?
A3: While alkyl iodides are highly reactive, they are often inefficient alkylating agents in phase-transfer catalysis for carbanions.[9] The iodide anion, being large and less hydrated, tends to remain in the organic phase, "poisoning" the catalyst and preventing the transfer of the desired malonate anion. Therefore, alkyl bromides or chlorides are generally preferred.[2][9]
Q4: How can I favor mono-alkylation over di-alkylation?
A4: The formation of di-alkylated products is a common side reaction.[5][10] To favor mono-alkylation, you can use a slight excess of this compound relative to the alkylating agent and the base.[10] Carefully controlling the stoichiometry is crucial. Stepwise addition of the base and alkylating agent can also help control the reaction.[10]
Q5: My reaction is being performed under microwave conditions. Is a phase-transfer catalyst still necessary?
A5: In many cases, microwave irradiation can promote the solid-liquid phase alkylation of active methylene (B1212753) compounds without the need for a phase-transfer catalyst.[5][6] The microwave energy can enhance the reaction rate sufficiently on its own. However, the inclusion of a catalyst may still be beneficial in some instances, and optimization is recommended.[5][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Base: The base (e.g., K₂CO₃, NaOH) may have degraded due to moisture exposure.[2] | Use freshly powdered and dried potassium carbonate or a freshly prepared concentrated solution of NaOH. Ensure all reagents and solvents are appropriately dried if using a solid-liquid system. |
| Unreactive Alkylating Agent: The alkyl halide may be of poor quality or inherently unreactive (e.g., some alkyl chlorides). | Check the purity of the alkylating agent. The general reactivity order is I > Br > Cl.[2] For less reactive halides, increasing the temperature or reaction time may be necessary. | |
| Suboptimal Temperature: The reaction temperature may be too low for the specific combination of reactants and catalyst. | While high temperatures can promote side reactions, gentle heating is often required.[2] Monitor the reaction by TLC or GC to determine the optimal temperature for a reasonable rate. | |
| Poor Catalyst Performance: The chosen phase-transfer catalyst may not be efficient for the specific reaction system. | Consider screening different catalysts. For C-alkylation, quaternary ammonium salts like TBAB, TEBAC, or MTBAC are good starting points.[5][6][7] Ensure the catalyst is not "poisoned" by anions like iodide.[9] | |
| Formation of By-products | Di-alkylation: A significant amount of the di-alkylated product is observed.[5] | Use a slight excess of this compound.[10] Reduce the amount of alkylating agent and base relative to the malonate. Monitor the reaction closely and stop it once the mono-alkylated product is maximized. |
| Elimination Reaction: An alkene derived from the alkylating agent is detected, especially with secondary or tertiary halides.[2] | Maintain the lowest possible reaction temperature that allows for a reasonable substitution rate.[2] Use a less hindered base if possible, although PTC with K₂CO₃ is generally mild. | |
| Ester Hydrolysis: The ester groups of the malonate are being hydrolyzed by the basic conditions.[12] | Use a non-aqueous system (solid K₂CO₃ instead of aqueous NaOH). If using an aqueous base, use the minimum concentration and temperature required. Minimize exposure to basic conditions during the aqueous workup.[12] | |
| Difficult Product Isolation | Emulsion during Workup: An emulsion forms during the aqueous extraction, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
| Co-elution during Chromatography: The product is difficult to separate from the starting material or by-products. | Optimize the solvent system for column chromatography. If the boiling points are sufficiently different, consider purification by vacuum distillation.[10] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the PTC alkylation of various malonic esters, providing a baseline for experimental design.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Bromide | TBAB (10%) | K₂CO₃ | None (MW) | 180 | 0.75 | 68 | [5] |
| Diethyl Malonate | Ethyl Iodide | None | K₂CO₃ | None (MW) | 160 | 0.75 | 93 | [5] |
| Ethyl Acetoacetate | Allyl Bromide | TEBAC (10%) | KOH/K₂CO₃ | None (MW) | 60-80 | 0.07 | 82 | [5] |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl Bromide | Chiral PTC (10%) | 50% KOH | Toluene | -40 | 30 | 75 | [12][13] |
| 2,7-Dibromo-9H-fluorene | 2-(2'-bromoethoxy)tetrahydropyran | TBAB (5.4%) | 50% NaOH | Toluene | 100 | 11.5 | 82 | [7] |
| N,N-Dibenzyl Hydantoin | Allyl Bromide | TBAB (10%) | 50% KOH | Toluene | 25 | 0.5 | 98 | [3] |
Experimental Protocols
Representative Protocol for Solid-Liquid PTC Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound using an alkyl bromide, potassium carbonate as the base, and TBAB as the phase-transfer catalyst.
Materials:
-
This compound (1.0 equivalent)
-
Alkyl bromide (e.g., butyl bromide) (1.05 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (3.0-4.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.10 equivalents)
-
Acetonitrile (B52724) or Toluene (solvent)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the alkyl bromide, finely powdered anhydrous potassium carbonate, and tetrabutylammonium bromide (TBAB).[5][14]
-
Add a suitable solvent such as acetonitrile or toluene.
-
With vigorous stirring, heat the reaction mixture to a gentle reflux (typically 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.
-
Once the reaction is complete (disappearance of the starting malonate), cool the mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with a small amount of the reaction solvent or diethyl ether.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining inorganic salts, followed by a wash with brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle for phase-transfer catalyzed alkylation.
Experimental Workflow
Caption: General experimental workflow for PTC alkylation.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Anhydrous Conditions for Diethyl Allylmalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining anhydrous conditions for the synthesis of diethyl allylmalonate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the alkylation of diethyl malonate?
Anhydrous conditions are paramount because the bases commonly used to deprotonate diethyl malonate, such as sodium ethoxide (NaOEt) and sodium hydride (NaH), react readily with water.[1] If moisture is present in the reaction vessel, solvents, or reagents, the base will be consumed in a reaction with water, reducing the amount available to form the desired diethyl malonate enolate.[2] This leads to lower yields or complete failure of the reaction. Furthermore, the presence of water can lead to the hydrolysis of the ester groups in diethyl malonate or the final product, especially under basic or acidic workup conditions.[1]
Q2: What are the most common sources of moisture in the reaction setup?
Moisture can be introduced from several sources:
-
Improperly dried glassware: Glass surfaces can adsorb a significant amount of water from the atmosphere.
-
"Anhydrous" solvents: Solvents, even from a new bottle, can contain trace amounts of water and should be freshly dried before use.
-
Reagents: Diethyl malonate, allyl bromide, and the base itself can absorb moisture from the air if not handled and stored correctly.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can compromise anhydrous conditions.
Q3: Which base is most suitable for the synthesis of this compound?
The choice of base can influence the reaction's success. Here are some common options:
-
Sodium Ethoxide (NaOEt): This is a classic and effective base for malonic ester synthesis.[2] It is crucial to use an ethoxide base with an ethyl ester to prevent transesterification, which can lead to a mixture of products.[1]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation of diethyl malonate. It is often used in aprotic solvents like THF or DMF.[2]
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, often used in solvents like acetonitrile (B52724) (CH₃CN) or acetone. One documented procedure shows a high yield (91%) of this compound using anhydrous potassium carbonate in acetonitrile.[3]
Q4: How can I effectively prevent the formation of the dialkylated side product?
Dialkylation is a common side reaction where the mono-alkylated product is deprotonated and reacts with another equivalent of allyl bromide.[4] To minimize this:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and allyl bromide.[2]
-
Slow Addition: Add the allyl bromide slowly to the reaction mixture to maintain a low concentration, favoring the reaction with the more abundant diethyl malonate enolate.[1]
-
Choice of Base: Using a less reactive base or carefully controlling the amount of a strong base can help.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | Moisture Contamination: Base is quenched by water from glassware, solvents, or reagents. | Rigorously dry all glassware (flame-drying or oven-drying). Use freshly dried solvents. Ensure all reagents are anhydrous. Maintain an inert atmosphere (N₂ or Ar).[2] |
| Inactive Base: The base has been deactivated by exposure to air and moisture. | Use a fresh bottle of the base or prepare it fresh (e.g., sodium ethoxide from sodium metal and absolute ethanol).[2] | |
| Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | Monitor the reaction by TLC or GC. Gentle heating or reflux may be required.[2] | |
| Significant Formation of Diethyl Diallylmalonate | Incorrect Stoichiometry: Molar ratio of reactants favors a second alkylation. | Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents).[2] |
| High Concentration of Alkylating Agent: Rapid addition of allyl bromide. | Add the allyl bromide dropwise over a period of time.[1] | |
| Presence of an Alkene Byproduct (from Allyl Bromide) | E2 Elimination: The enolate acts as a base, promoting elimination of HBr from allyl bromide. This is more common with secondary and tertiary alkyl halides but can occur with reactive primary halides at higher temperatures. | Maintain the lowest effective reaction temperature.[2] |
| Hydrolysis of Ester Groups | Water in Reaction or Workup: Presence of water during the reaction or prolonged exposure to acidic/basic aqueous conditions during workup. | Ensure strictly anhydrous conditions for the reaction. Minimize the time the product is in contact with aqueous layers during extraction, especially if heated.[1] |
| Mixture of Methyl and Ethyl Esters in Product | Transesterification: Use of a non-matching alkoxide base (e.g., sodium methoxide (B1231860) with diethyl malonate). | Always use an alkoxide base that corresponds to the ester's alcohol (i.e., sodium ethoxide for diethyl malonate).[1] |
Data Presentation
The following table summarizes expected yields for the synthesis of this compound under various conditions, compiled from literature and typical experimental outcomes. Actual yields may vary depending on the specific experimental setup and purity of reagents.
| Base | Solvent | Temperature (°C) | Typical Yield of this compound (%) | Typical Yield of Diethyl Diallylmalonate (%) | Reference/Notes |
| K₂CO₃ | Anhydrous CH₃CN | 80 | 91 | 8 | [3] |
| NaOEt | Anhydrous Ethanol | Reflux | 75-85 | 5-15 | Typical outcome for malonic ester synthesis. |
| NaH | Anhydrous THF | Room Temp to Reflux | 80-90 | 5-10 | Stronger, non-nucleophilic base can improve yield.[2] |
| NaH | Anhydrous DMF | 0 to Room Temp | 85-95 | <5 | Aprotic polar solvent can favor the reaction.[2] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Solvents
-
Ethanol (for NaOEt preparation): Reflux over magnesium turnings and a crystal of iodine, then distill and store over 3Å molecular sieves under an inert atmosphere.
-
Tetrahydrofuran (THF): Pre-dry with calcium hydride, then distill from sodium-benzophenone ketyl under a nitrogen atmosphere until the deep blue color of the ketyl persists.
-
Acetonitrile (CH₃CN): Stir over calcium hydride for several hours, then distill and store over 3Å molecular sieves.
Protocol 2: Glassware Preparation (Flame-Drying)
-
Assemble the reaction flask, condenser, and addition funnel. Ensure all glassware is clean and dry to the naked eye.
-
Heat the assembled glassware with a heat gun or a Bunsen burner flame under a vacuum or a stream of inert gas (N₂ or Ar).
-
Heat until all visible moisture has evaporated. The glass will become very hot.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.
Protocol 3: Synthesis of this compound using NaH in THF
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum.
-
Enolate Formation: Under a positive nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate (1.0 eq.) dropwise via syringe to the stirred suspension of NaH.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be necessary.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Reaction pathways in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide for Researchers: Diethyl Allylmalonate vs. Dimethyl Allylmalonate in Synthesis
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile building blocks available to chemists, dialkyl malonates hold a prominent position. This guide provides an in-depth, objective comparison of two closely related and widely used reagents: diethyl allylmalonate and dimethyl allylmalonate.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the performance of these two compounds in key synthetic transformations, supported by experimental data and established protocols.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these malonate esters is crucial for predicting their behavior in chemical reactions and for optimizing process parameters. The following table summarizes their key properties.
| Property | This compound | Dimethyl Allylmalonate |
| Molecular Formula | C₁₀H₁₆O₄[1] | C₈H₁₂O₄ |
| Molecular Weight | 200.23 g/mol [1] | 172.18 g/mol |
| Boiling Point | 222-223 °C | 207 °C / 771 mmHg |
| Density | 1.015 g/mL at 25 °C | 1.071 g/mL at 25 °C |
| Refractive Index | n20/D 1.431 | n20/D 1.435 |
Performance in Synthesis: A Comparative Overview
Both this compound and dimethyl allylmalonate are pivotal reagents in malonic ester synthesis, a powerful and versatile method for the preparation of a wide array of carboxylic acids and their derivatives. The core of this synthetic strategy lies in the high acidity of the α-hydrogen of the malonate, which allows for easy deprotonation to form a stable enolate that can subsequently be alkylated. The primary distinction in their synthetic application arises from the nature of the ester groups—ethyl versus methyl.
Reactivity and Steric Effects
The ethyl groups in this compound are larger and more sterically hindering than the methyl groups in dimethyl allylmalonate. This difference can influence the rate and outcome of reactions. In general, the bulkier ethyl groups can slightly impede the approach of nucleophiles or bases to the carbonyl carbons and the α-carbon, potentially leading to slower reaction rates compared to the dimethyl ester. However, this steric hindrance can also be advantageous in certain contexts, for instance, by disfavoring undesired side reactions like dialkylation.
Conversely, the smaller size of the methyl groups in dimethyl allylmalonate may allow for faster reaction kinetics in some cases. The choice between the two esters can, therefore, be a strategic one, depending on the desired balance between reactivity and selectivity.
Application in Barbiturate (B1230296) Synthesis
One of the most significant applications of allylmalonic esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis of 5-allylbarbituric acid serves as a relevant case study for comparing the utility of these two reagents.
Synthesis of 5-Allylbarbituric Acid using this compound:
A common procedure involves the condensation of this compound with urea (B33335) in the presence of a strong base like sodium ethoxide. This reaction has been reported to produce 5-allylbarbituric acid in good yields, typically ranging from 80% to 94%.
Synthesis of 5-Allylbarbituric Acid using Dimethyl Allylmalonate:
A similar synthetic strategy can be employed using dimethyl allylmalonate, with sodium methoxide (B1231860) as the base to avoid transesterification. Although a specific yield for the synthesis of 5-allylbarbituric acid from dimethyl allylmalonate is not explicitly documented in readily available literature, the general principles of the malonic ester synthesis suggest that it would be a viable route. The potentially higher reactivity of the dimethyl ester might lead to faster reaction times, though yields would be contingent on optimized reaction conditions.
Application in Palladium-Catalyzed Reactions (Tsuji-Trost Reaction)
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is another area where these malonate derivatives are employed as nucleophiles. In this reaction, a palladium catalyst activates an allylic substrate, which is then attacked by the enolate of the malonic ester.
Both diethyl and dimethyl allylmalonate can serve as the nucleophile in this reaction. The choice between the two may influence the reaction's efficiency, with the less sterically hindered dimethyl malonate potentially offering an advantage in terms of reaction rate. For instance, a study on the Tsuji-Trost reaction reported a 79% yield for the product of a reaction between an allylic acetate (B1210297) and sodium dimethylmalonate.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of this compound and dimethyl allylmalonate.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from diethyl malonate and allyl bromide.[3]
Materials:
-
Diethyl malonate
-
Anhydrous potassium carbonate
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Allyl bromide
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate (e.g., 20 g), anhydrous potassium carbonate (e.g., 43 g), and anhydrous acetonitrile (e.g., 200 mL) to a 500 mL three-neck round-bottom flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (e.g., 23 g) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C for 24 hours.
-
Cool the reaction mixture to room temperature and filter it through a bed of celite.
-
Wash the celite bed with acetonitrile (e.g., 100 mL).
-
Combine the filtrates and concentrate them to obtain this compound as a colorless liquid.
A reported yield for a similar Tsuji-Trost allylation to produce this compound is 91%.[3]
Protocol 2: Synthesis of 5-Allylbarbituric Acid from this compound
This protocol outlines the condensation of this compound with urea to form 5-allylbarbituric acid.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add this compound to the sodium ethoxide solution.
-
Add a solution of urea in ethanol to the reaction mixture.
-
Reflux the mixture to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the 5-allylbarbituric acid.
-
The crude product can be purified by recrystallization.
Reported yields for this reaction are in the range of 80-94%.
Logical and Experimental Workflows
To visualize the logical relationships and experimental workflows described, the following diagrams are provided in Graphviz DOT language.
References
The Chemist's Compass: Navigating Alternatives to Diethyl Allylmalonate in Barbiturate Synthesis
For researchers, scientists, and drug development professionals, the synthesis of barbiturates remains a cornerstone of medicinal chemistry. While diethyl allylmalonate has traditionally been a key reagent in the creation of certain barbiturate (B1230296) derivatives, a diverse array of alternative disubstituted malonic esters offers access to a broad spectrum of pharmacologically active compounds. This guide provides an objective comparison of this compound with other reagents, supported by experimental data and detailed protocols, to inform the strategic selection of starting materials in barbiturate synthesis.
The fundamental route to the barbiturate core involves the condensation of a disubstituted malonic ester with urea (B33335), typically in the presence of a strong base like sodium ethoxide. The identity of the substituents at the 5-position of the resulting barbituric acid derivative is dictated by the choice of the starting malonic ester, and it is these substituents that largely determine the pharmacological properties of the final compound, such as its potency and duration of action.
Comparative Performance of Malonic Ester Derivatives
The selection of a malonic ester derivative is a critical decision in the synthesis of a specific barbiturate. This compound is the precursor for allyl-substituted barbiturates like secobarbital. However, a wide range of other disubstituted malonates are employed to produce a variety of clinically significant barbiturates. The following table summarizes the synthesis of several key barbiturates using different starting malonates, providing a comparative overview of reported yields and reaction conditions.
| Target Barbiturate | Malonic Ester Reagent | R¹ Substituent | R² Substituent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Reference(s) |
| Barbituric Acid | Diethyl malonate | H | H | Sodium Ethoxide | Ethanol (B145695) | 7 | 110 | 72-78 | [1][2] |
| Phenobarbital (B1680315) | Diethyl ethylphenylmalonate | Ethyl | Phenyl | Sodium Methoxide (B1231860) | Methanol (B129727) | 7-8 | Reflux | 17.45 | |
| Pentobarbital | Diethyl ethyl(1-methylbutyl)malonate | Ethyl | 1-Methylbutyl | Sodium Methoxide | Methanol | ~2-3 (distillation) | 135-140 | Not explicitly stated for final step, but implied to be high | [3] |
| Barbital | Diethyl diethylmalonate | Ethyl | Ethyl | Sodium Ethoxide | Ethanol | Not specified | Not specified | 86-93 (for the malonate) | [4] |
| Amobarbital | Diethyl ethyl(3-methylbutyl)malonate | Ethyl | 3-Methylbutyl (isoamyl) | Sodium Ethoxide | Ethanol | Not specified | Not specified | Not specified | [5] |
| Secobarbital | Diethyl allyl(1-methylbutyl)malonate | Allyl | 1-Methylbutyl | Guanidine | Not specified | Not specified | Not specified | Not specified | [6] |
Note: The yields reported are for the final condensation step unless otherwise indicated and can vary based on the specific experimental conditions and scale.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of barbituric acid and two common barbiturate drugs, phenobarbital and pentobarbital, illustrating the general procedure and the variations dependent on the starting malonic ester.
Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate
This procedure outlines the foundational condensation reaction to form the parent barbituric acid ring structure.[1][2]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (approx. 45 mL)
-
Distilled water
Procedure:
-
In a 2 L round-bottom flask equipped with a reflux condenser, dissolve the finely cut sodium metal in 250 mL of absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (80 g).
-
In a separate beaker, dissolve dry urea (30 g) in 250 mL of hot absolute ethanol (approx. 70°C).
-
Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.
-
Heat the mixture to reflux at 110°C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.
-
After the reaction is complete, add 500 mL of hot water (around 50°C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Cool the resulting clear solution in an ice bath overnight to allow barbituric acid to crystallize.
-
Collect the white product by filtration, wash with cold water, and dry at 100-110°C.
Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate
This protocol details the synthesis of the anticonvulsant drug phenobarbital.
Materials:
-
Diethyl ethylphenylmalonate
-
Urea, dry
-
Sodium methoxide
-
Methanol, absolute
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium methoxide in absolute methanol in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution and stir until dissolved.
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.
-
Heat the mixture to reflux for 7-8 hours to drive the condensation and cyclization. A solid precipitate (the sodium salt of phenobarbital) should form.
-
After the reaction is complete, distill off the excess methanol.
-
To the residue, add warm water (approx. 50°C) to dissolve the solid.
-
While stirring vigorously, acidify the solution with concentrated hydrochloric acid to precipitate the phenobarbital.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude phenobarbital by filtration, wash with cold water, and purify by recrystallization from ethanol.
Protocol 3: Synthesis of Pentobarbital from Diethyl Ethyl(1-methylbutyl)malonate
This protocol describes the synthesis of the short-acting sedative pentobarbital.[3]
Materials:
-
Methanol solution containing 29% (w/w) sodium methoxide (139.7 g)
-
Ethyl acetate (B1210297) (2.5 g)
-
Urea (60.6 g)
-
Diethyl ethyl(1-methylbutyl)malonate (129.2 g)
-
Cold water (517 g)
-
Activated carbon
-
Hydrochloric acid
-
Aqueous solution of ethanol
Procedure:
-
Add the methanol solution of sodium methoxide and ethyl acetate to a reaction flask and heat to 60-85°C for 30 minutes.
-
Add urea and diethyl ethyl(1-methylbutyl)malonate to the flask.
-
Heat the mixture to 135-140°C to distill off methanol and ethanol, then evaporate to dryness under reduced pressure.
-
Cool the residue to below 20°C and dissolve it in cold water.
-
Add activated carbon for decolorization and filter the solution.
-
Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the crude pentobarbital.
-
Collect the crude product by filtration, dry, and then recrystallize from an aqueous ethanol solution.
-
Dry the final product under vacuum.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for barbiturate synthesis and the signaling pathway of barbiturate action.
Caption: General experimental workflow for the synthesis of 5,5-disubstituted barbiturates.
Caption: Signaling pathway of barbiturate action at the GABAA receptor.
Conclusion
The synthesis of barbiturates is a versatile process, with the choice of the disubstituted malonic ester being the determining factor for the final product's identity and properties. While this compound is crucial for producing allyl-containing barbiturates, a wide range of other dialkyl and aryl-alkyl malonates serve as indispensable precursors for a multitude of therapeutic agents. This guide provides a comparative framework and detailed protocols to assist researchers in navigating the synthetic landscape of barbiturates, enabling the informed selection of reagents to achieve their specific research and development goals. The provided experimental data, while not exhaustive, offers a valuable point of reference for optimizing reaction conditions and anticipating yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate - Google Patents [patents.google.com]
- 5. Amobarbital is a sedative marketed under the trade name Amytal. P... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic analysis and characterization of Diethyl allylmalonate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of diethyl allylmalonate and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and comparison of these versatile synthetic intermediates.
Comparative Spectroscopic Data
The following tables summarize key quantitative data for this compound and a selection of its derivatives, facilitating straightforward comparison of their spectroscopic signatures.
¹H NMR Spectroscopic Data (CDCl₃)
| Compound | R¹ | R² | δ (ppm) - Allyl Group | δ (ppm) - Ethyl Group | δ (ppm) - Other |
| Diethyl malonate | H | H | - | 1.28 (t, 6H, J=7.1 Hz, CH₃), 4.21 (q, 4H, J=7.1 Hz, OCH₂) | 3.39 (s, 2H, α-CH₂) |
| This compound | H | Allyl | 5.75 (m, 1H, =CH), 5.10 (m, 2H, =CH₂), 2.65 (d, 2H, J=7.2 Hz, α-CH₂) | 1.25 (t, 6H, J=7.1 Hz, CH₃), 4.18 (q, 4H, J=7.1 Hz, OCH₂) | 3.45 (t, 1H, J=7.2 Hz, α-CH) |
| Diethyl diallylmalonate | Allyl | Allyl | 5.70 (m, 2H, =CH), 5.08 (m, 4H, =CH₂), 2.60 (d, 4H, J=7.2 Hz, α-CH₂) | 1.22 (t, 6H, J=7.1 Hz, CH₃), 4.15 (q, 4H, J=7.1 Hz, OCH₂) | - |
| Diethyl benzylmalonate | H | Benzyl | - | 1.20 (t, 6H, J=7.1 Hz, CH₃), 4.15 (q, 4H, J=7.1 Hz, OCH₂) | 7.25-7.35 (m, 5H, Ar-H), 3.25 (d, 2H, J=7.8 Hz, CH₂-Ph), 3.75 (t, 1H, J=7.8 Hz, α-CH) |
¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | R¹ | R² | δ (ppm) - Allyl Group | δ (ppm) - Ethyl Group | δ (ppm) - Other | δ (ppm) - C=O | δ (ppm) - Cα |
| Diethyl malonate | H | H | - | 14.0 (CH₃), 61.4 (OCH₂) | 41.5 (α-CH₂) | 167.1 | 41.5 |
| This compound | H | Allyl | 132.5 (=CH), 118.5 (=CH₂), 34.5 (α-CH₂) | 14.1 (CH₃), 61.3 (OCH₂) | - | 169.5 | 51.8 |
| Diethyl diallylmalonate | Allyl | Allyl | 133.0 (=CH), 118.0 (=CH₂), 36.0 (α-CH₂) | 14.0 (CH₃), 61.2 (OCH₂) | - | 171.5 | 57.5 |
| Diethyl benzylmalonate | H | Benzyl | - | 14.1 (CH₃), 61.5 (OCH₂) | 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 35.0 (CH₂-Ph) | 169.0 | 52.5 |
Infrared (IR) Spectroscopic Data
| Compound | R¹ | R² | ν (cm⁻¹) C=O Stretch | ν (cm⁻¹) C=C Stretch | ν (cm⁻¹) Other Key Bands |
| Diethyl malonate | H | H | 1751, 1733 | - | 2980 (C-H sp³), 1150 (C-O) |
| This compound | H | Allyl | ~1735 | ~1645 | 3080 (=C-H), 2980 (C-H sp³), 1150 (C-O) |
| Diethyl diallylmalonate | Allyl | Allyl | ~1730 | ~1645 | 3080 (=C-H), 2980 (C-H sp³), 1150 (C-O) |
| Diethyl benzylmalonate | H | Benzyl | ~1730 | ~1600 (Aromatic) | 3030 (Ar C-H), 2980 (C-H sp³), 1150 (C-O) |
Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | R¹ | R² | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| Diethyl malonate | H | H | 160 | 115 (M-OEt)⁺, 88, 60 |
| This compound | H | Allyl | 200 | 155 (M-OEt)⁺, 127, 109, 41 (Allyl)⁺ |
| Diethyl diallylmalonate | Allyl | Allyl | 240 | 199 (M-Allyl)⁺, 153, 127, 41 (Allyl)⁺ |
| Diethyl benzylmalonate | H | Benzyl | 250 | 205 (M-OEt)⁺, 177, 131, 91 (Benzyl)⁺ (100%)[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker AVANCE III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the this compound derivative was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1.0 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
-
Data Processing: The spectrum was baseline corrected and the peak positions were identified.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system connected to a 5977A MSD.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 30-400
-
-
Data Analysis: The mass spectrum of the chromatographic peak corresponding to the compound of interest was analyzed for the molecular ion and characteristic fragment ions.
Visualizations
Synthesis and Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound derivatives.
Caption: General workflow for synthesis and analysis.
Logical Relationship of this compound Derivatives
This diagram illustrates the structural relationships between diethyl malonate and its allyl-containing derivatives.
Caption: Structural relationships of derivatives.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Guide
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl allylmalonate, a valuable building block in organic synthesis. For comparative purposes, we also present data for the structurally related diethyl diallylmalonate. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for NMR-based structural elucidation is presented visually.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) for this compound and its analogue, diethyl diallylmalonate, are summarized below. These values are indicative of the chemical environment of the protons and carbon atoms within the molecules.
Table 1: ¹H NMR Data
| Compound | Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| This compound | -CH₃ (ethyl) | 1.25 | Triplet | 7.1 |
| -CH₂- (ethyl) | 4.19 | Quartet | 7.1 | |
| -CH₂- (allyl) | 2.65 | Doublet | 7.3 | |
| =CH₂ (allyl) | 5.10 | Multiplet | ||
| =CH- (allyl) | 5.75 | Multiplet | ||
| -CH- (malonate) | 3.40 | Triplet | 7.3 | |
| Diethyl diallylmalonate | -CH₃ (ethyl) | 1.20 | Triplet | 7.1 |
| -CH₂- (ethyl) | 4.14 | Quartet | 7.1 | |
| -CH₂- (allyl) | 2.60 | Doublet | 7.2 | |
| =CH₂ (allyl) | 5.05 | Multiplet | ||
| =CH- (allyl) | 5.70 | Multiplet |
Table 2: ¹³C NMR Data
| Compound | Assignment | Chemical Shift (δ) in ppm |
| This compound | -CH₃ (ethyl) | 14.0 |
| -CH₂- (ethyl) | 61.3 | |
| -CH₂- (allyl) | 34.5 | |
| =CH₂ (allyl) | 118.9 | |
| =CH- (allyl) | 132.9 | |
| -CH- (malonate) | 51.9 | |
| C=O (ester) | 168.9 | |
| Diethyl diallylmalonate | -CH₃ (ethyl) | 14.1 |
| -CH₂- (ethyl) | 61.0 | |
| -CH₂- (allyl) | 37.5 | |
| =CH₂ (allyl) | 118.1 | |
| =CH- (allyl) | 134.2 | |
| C (quaternary malonate) | 57.8 | |
| C=O (ester) | 170.8 |
Experimental Protocols
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with signals from the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm and serves as a reference point. In many modern spectrometers, the solvent peak can be used as a secondary reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide were acquired on a Bruker AVANCE 300 spectrometer.[1] However, any modern NMR spectrometer with a field strength of 300 MHz or higher is suitable.
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any field drift.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.
3. Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment is typically used.
-
Key parameters include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds).
-
A number of scans (e.g., 8 or 16) are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment is most common to simplify the spectrum and enhance the signal of the less sensitive ¹³C nucleus.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are often required.
-
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to TMS (0.00 ppm).
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons giving rise to each peak.
Structural Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
Caption: A flowchart illustrating the key stages of NMR-based structural analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound and a framework for conducting similar analyses. The provided data and protocols are intended to support researchers in their synthetic and analytical endeavors.
References
Comparative study of different bases for Diethyl allylmalonate alkylation
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of common bases for the alkylation of diethyl malonate with an allyl halide to synthesize diethyl allylmalonate. The selection of a suitable base is a critical parameter that significantly influences reaction outcomes, including yield, selectivity between mono- and di-alkylation, and the prevalence of side reactions. This document evaluates the performance of four common bases—sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), sodium hydride (NaH), and lithium diisopropylamide (LDA)—providing supporting experimental data and detailed protocols to aid in methodological selection.
Comparative Data on Base Performance
The following table summarizes reaction conditions and reported yields for the synthesis of this compound using different bases. It is important to consider that the data are compiled from various sources, and direct comparisons should be made in the context of the specific experimental conditions provided.
| Base | Alkylating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| Potassium Carbonate (K₂CO₃) | Allyl Acetate | DMF | 20 | 15 h | 91 | 8[1] |
| Potassium Carbonate (K₂CO₃) | Allyl Bromide | Acetonitrile (B52724) | 80 | 24 h | Yield not specified | - |
| Sodium Ethoxide (NaOEt) | Allyl Bromide | Ethanol (B145695) | 0 to RT | Overnight | Yield not specified | - |
| Sodium Hydride (NaH) | Allyl Bromide | DMF / THF | Reflux | 1 h | Yield not specified | - |
| Lithium Diisopropylamide (LDA) | Allyl Bromide | THF | -78 to 0 | ~3 h | Typically high | Generally low |
Experimental Protocols
Detailed methodologies for the alkylation of diethyl malonate utilizing each of the four bases are outlined below.
Alkylation using Sodium Ethoxide (NaOEt)
Sodium ethoxide is a traditionally effective and widely used base for malonic ester synthesis. For optimal results, it is typically prepared in situ from sodium metal and absolute ethanol to ensure anhydrous conditions, which is crucial for preventing hydrolysis of the ester.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a solution of sodium ethoxide (1.1 eq.) is prepared by cautiously adding sodium metal to absolute ethanol.
-
The resulting sodium ethoxide solution is cooled to 0°C in an ice bath.
-
Diethyl malonate (1.0 eq.) is added dropwise to the stirred sodium ethoxide solution.
-
The reaction mixture is stirred at room temperature for 15 minutes to facilitate complete enolate formation.[2]
-
Allyl bromide (1.1 eq.) is then added dropwise to the solution.
-
The reaction mixture is heated to reflux and stirred overnight.[2]
-
Upon cooling to room temperature, the reaction is quenched with water.
-
The product is extracted from the aqueous layer using diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
Alkylation using Potassium Carbonate (K₂CO₃)
Potassium carbonate is a milder base, which can provide greater selectivity for mono-alkylation over di-alkylation. Its lower basicity often necessitates higher reaction temperatures or the use of a polar aprotic solvent to achieve a practical reaction rate.
Procedure:
-
In a 500 mL three-neck round-bottom flask maintained under a nitrogen atmosphere, diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) are combined.[1]
-
The suspension is stirred at room temperature for 10 minutes.[1]
-
Allyl bromide (23 g) is added slowly to the reaction mixture.[1]
-
The mixture is then heated to 80°C and maintained for 24 hours.[1]
-
After cooling to ambient temperature, the solid is removed by filtration through a bed of celite.[1]
-
The filter cake is washed with additional acetonitrile.[1]
-
The combined filtrates are concentrated under reduced pressure to afford the this compound product.[1]
Alkylation using Sodium Hydride (NaH)
Sodium hydride is a strong, non-nucleophilic base that provides rapid and irreversible deprotonation of diethyl malonate. While this can lead to faster reaction times, careful control of stoichiometry is required to minimize the formation of the di-alkylated product.
Procedure:
-
To a stirred solution of diethyl malonate (2.0 eq.) and allyl bromide (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), sodium hydride (60% dispersion in oil, 1.5 eq.) is added portion-wise at room temperature under an argon atmosphere.[2]
-
The resulting solution is heated to reflux for 1 hour.[2]
-
After cooling, the reaction mixture is partitioned between hexanes and water.[2]
-
The aqueous layer is extracted multiple times with a mixture of diethyl ether and hexane.[2]
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to isolate the product.[2]
Alkylation using Lithium Diisopropylamide (LDA)
LDA is a potent, sterically hindered, and non-nucleophilic base that is highly effective for the clean and rapid generation of enolates. Its bulky nature often enhances selectivity for mono-alkylation and allows for reactions to be conducted at low temperatures, thereby minimizing side reactions.
Procedure (Adapted from a general method[3][4]):
-
In an oven-dried, argon-flushed flask, a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous THF is cooled to -78°C.
-
n-Butyllithium (1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes at -78°C to generate LDA.
-
In a separate flask, a solution of diethyl malonate (1.0 eq.) in anhydrous THF is cooled to -78°C.
-
The freshly prepared LDA solution is transferred via cannula to the diethyl malonate solution, and the mixture is stirred for 1 hour at -78°C to ensure complete enolate formation.
-
Allyl bromide (1.0 eq.) is added dropwise to the enolate solution at -78°C.
-
The reaction is allowed to warm slowly to 0°C over approximately 2 hours before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Process
The following diagrams illustrate the overall chemical transformation and a generalized workflow for the alkylation of diethyl malonate.
Caption: Key reaction pathways in the alkylation of diethyl malonate.
Caption: A generalized workflow for the synthesis of this compound.
References
A Comparative Benchmarking Guide to Catalytic Systems for Diethyl Allylmalonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl allylmalonate is a fundamental carbon-carbon bond-forming reaction with wide applications in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical development. The efficiency and stereoselectivity of this transformation are critically dependent on the catalytic system employed. This guide provides an objective comparison of prominent catalytic systems, focusing on palladium, iridium, and molybdenum-based catalysts, supported by experimental data to inform catalyst selection.
Performance Comparison of Catalytic Systems
The choice of catalyst dictates the yield, reaction time, and, crucially for asymmetric synthesis, the enantioselectivity of the this compound synthesis. Below is a summary of quantitative data for representative palladium, iridium, and molybdenum-based catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Palladium-catalyzed | |||||||
| [Pd(PPh₃)₄] | PPh₃ | t-BuOK | THF | 50 | 12 | High | N/A |
| [Pd₂(dba)₃] | (S,S)-Trost Ligand | Et₃N | CH₂Cl₂ | RT | - | 72 | 88 |
| Pd-nanoparticles@PVP | PPh₃ | - | Water | 80-120 | 1 | High | N/A |
| Iridium-catalyzed | |||||||
| [Ir(COD)Cl]₂ | (Sa,S,S)-L3 | LiHMDS | THF | 60 | - | 46 | - |
| [Ir(COD)Cl]₂ | Ligand L1 | NaHMDS/ZnI₂ | THF | 21 | 18 | up to 93 | up to 97 |
| Molybdenum-catalyzed | |||||||
| [Mo(CO)₆] | (S,S)-trans-diaminocyclohexane derivative | NaH | THF | RT | - | - | 97-99.5 |
| [Mo(CO)₃(pyr)₃] | ShabyDACH | NaH | THF | - | - | 20 (branched) | >99 |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below to facilitate replication and adaptation.
Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)
This protocol describes a general procedure for the palladium-catalyzed allylation of diethyl malonate.
Materials:
-
Palladium catalyst (e.g., [Pd(PPh₃)₄])
-
Ligand (if not using a pre-formed catalyst complex)
-
Diethyl malonate
-
Allyl acetate (B1210297) or allyl bromide
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.01 mmol) and ligand (if required).
-
Add the anhydrous solvent (e.g., 1 mL of DMF).
-
Add diethyl malonate (e.g., 0.5 mmol) and stir for 5 minutes.
-
Add the allyl source (e.g., allyl acetate, 1.25 mmol).
-
After 10 minutes of stirring, add the base (e.g., freshly powdered K₂CO₃, 1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., ~20 °C) for the specified time (e.g., 15 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol is for the enantioselective synthesis of all-carbon quaternary centers via iridium catalysis.[1]
Materials:
-
[Ir(COD)Cl]₂
-
Chiral ligand (e.g., phosphoramidite (B1245037) ligand)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Trisubstituted allylic electrophile
-
Diethyl malonate
-
Base (e.g., NaHMDS)
-
Lewis acid (e.g., ZnI₂)
-
Anhydrous THF
Procedure:
-
In a nitrogen-filled glovebox, prepare a catalyst solution by stirring [Ir(COD)Cl]₂ (e.g., 6.5 mg/mL), the chiral ligand (e.g., 10 mg/mL), and TBD (e.g., 7 mg/mL) in THF for 20 minutes at 25 °C.
-
In a separate vial, charge ZnI₂ (e.g., 2.0 equiv) and NaHMDS (e.g., 2.0 equiv).
-
Add a solution of diethyl malonate in THF (e.g., 0.5 M, 1.0 equiv) to the vial containing the base and Lewis acid and stir for 5 minutes.
-
Add the catalyst solution, followed by a solution of the allylic electrophile in THF (e.g., 0.5 M, 1.0 equiv).
-
Seal the vial and stir at the desired temperature (e.g., 21 °C) for the specified time (e.g., 18 hours).
-
Quench the reaction with 0.5 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, concentrate, and purify by silica (B1680970) gel flash chromatography.
Molybdenum-Catalyzed Asymmetric Allylic Alkylation
This protocol outlines a procedure for molybdenum-catalyzed asymmetric allylic alkylation.[2][3]
Materials:
-
Molybdenum precursor (e.g., [Mo(CO)₆] or [Mo(CO)₃(pyr)₃])
-
Chiral ligand (e.g., a C₁-symmetric diaminocyclohexane (DACH) pyridyl ligand like ShabyDACH)
-
Allylic electrophile
-
Diethyl malonate
-
Base (e.g., NaH)
-
Anhydrous THF
Procedure:
-
In a glovebox, to a vial, add the molybdenum precursor (e.g., Mo(CO)₃(pyr)₃) and the chiral ligand.
-
Add anhydrous THF and stir to form the catalyst complex.
-
In a separate vial, add NaH and a solution of diethyl malonate in THF.
-
Add the malonate solution to the catalyst solution.
-
Add the allylic electrophile to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extracting with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Visualizing Reaction Pathways and Workflows
Generalized Catalytic Cycle for Allylic Alkylation
The following diagram illustrates the fundamental steps involved in the catalytic cycle of a transition metal-catalyzed allylic alkylation of diethyl malonate.
Caption: Generalized catalytic cycle for allylic alkylation.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for screening different catalytic systems for the this compound synthesis.
Caption: Workflow for catalytic system screening.
References
- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the molybdenum-catalyzed asymmetric alkylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of the molybdenum-catalyzed asymmetric alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Diethyl Allylmalonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl allylmalonate is a fundamental C-C bond-forming reaction in organic synthesis, providing a versatile building block for the introduction of an allyl group. The efficiency of this synthesis is critically dependent on the chosen methodology, which significantly influences reaction rates, yields, and overall process viability. This guide provides an objective comparison of the reaction kinetics and performance of three common synthetic strategies for this compound: classical synthesis with a strong base, phase-transfer catalysis (PTC), and microwave-assisted synthesis.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for the allylation of diethyl malonate involves a trade-off between reaction speed, yield, operational simplicity, and scalability. The following table summarizes the key performance indicators for the classical, phase-transfer catalysis, and microwave-assisted methods based on available experimental data and established principles of organic chemistry.
| Parameter | Classical Synthesis (Sodium Ethoxide) | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Reaction Rate | Moderate | Fast | Very Fast |
| Typical Reaction Time | Several hours (e.g., 1-4 h) | 1.5 - 2 hours[1] | Minutes (e.g., 5-15 min) |
| Typical Yield | Good to Excellent (can be >80%) | High (often >90%) | High (often >90%) |
| Operating Temperature | Refluxing solvent (e.g., ethanol) | Room temperature to moderate heating | Elevated temperatures (rapid heating) |
| Key Reagents | Diethyl malonate, Allyl bromide, Sodium ethoxide | Diethyl malonate, Allyl bromide, Weak inorganic base (e.g., K₂CO₃), Phase-transfer catalyst (e.g., TBAB, 18-crown-6) | Diethyl malonate, Allyl bromide, Base (often K₂CO₃), Polar solvent |
| Advantages | Well-established, readily available reagents | Milder conditions, avoids strong bases, high yields, operational simplicity | Extremely rapid, high yields, potential for solvent-free conditions, enhanced reaction control |
| Disadvantages | Requires anhydrous conditions, use of a strong, moisture-sensitive base | Catalyst cost, potential for side reactions if not optimized | Requires specialized microwave equipment, potential for pressure buildup |
Kinetic Analysis: A Deeper Dive
The alkylation of diethyl malonate is generally considered to be a second-order reaction, with the rate dependent on the concentrations of both the malonate enolate and the alkylating agent (allyl bromide).
Rate = k[Malonate Enolate][Allyl Bromide]
| Method | Mechanistic Influence on Kinetics | Estimated Rate Constant (k) |
| Classical Synthesis | The reaction rate is primarily governed by the concentration of the sodium salt of diethyl malonate and the temperature. A study on the reaction of sodium diethyl malonate with ethyl bromide in ethanol (B145695) at 25°C reported a second-order rate constant of approximately 4.0 x 10⁻⁵ L mol⁻¹ s⁻¹ [2]. The rate for allyl bromide is expected to be slightly higher due to the greater reactivity of allylic halides. | |
| Phase-Transfer Catalysis | PTC dramatically enhances the reaction rate by facilitating the transfer of the malonate anion from the solid or aqueous phase to the organic phase where the reaction with allyl bromide occurs. This is achieved by forming a lipophilic ion pair with the phase-transfer catalyst. The rate is influenced by the catalyst's efficiency, the choice of base and solvent, and the stirring rate. While specific rate constants are not readily available, the significant reduction in reaction time suggests a rate enhancement of at least one order of magnitude compared to the classical method under similar temperature conditions. | |
| Microwave-Assisted Synthesis | Microwave irradiation accelerates the reaction by rapid and uniform heating of the reaction mixture.[3] This direct energy transfer to polar molecules leads to a significant increase in the reaction rate, as described by the Arrhenius equation, due to the exponential dependence on temperature.[4] While often debated, some studies suggest the possibility of non-thermal microwave effects that may also contribute to rate enhancement. Comparative studies on similar organic reactions have shown rate enhancements of 10 to 1000 times compared to conventional heating.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are representative protocols for the synthesis of this compound using the three discussed methods.
Protocol 1: Classical Synthesis with Sodium Ethoxide
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Following the addition of diethyl malonate, add allyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Phase-Transfer Catalysis (PTC)
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or 18-crown-6
-
Acetonitrile or Dichloromethane (B109758)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate, allyl bromide, powdered anhydrous potassium carbonate, and the phase-transfer catalyst (e.g., TBAB).
-
Add a suitable organic solvent such as acetonitrile.
-
Stir the mixture vigorously and heat to reflux (approximately 80°C for acetonitrile) for 1.5 to 2 hours.[5] Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with the solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the product.
Protocol 3: Microwave-Assisted Synthesis
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
A polar, high-boiling solvent (e.g., dimethylformamide - DMF) or solvent-free conditions can be explored.
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl malonate, allyl bromide, and anhydrous potassium carbonate.
-
If using a solvent, add DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). The reaction time and temperature should be optimized.
-
After the reaction, cool the vessel to room temperature.
-
Filter the mixture to remove the solid base.
-
Work-up the reaction mixture as described in the PTC protocol (extraction and drying).
-
Purify by vacuum distillation if necessary.
Visualizing the Synthetic Logic
To better understand the workflow and key stages of each synthetic approach, the following diagrams illustrate the logical relationships in the synthesis and analysis of this compound.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Logical workflow for the kinetic analysis of the synthesis reaction.
References
A Comparative Analysis of Diethyl Allylmalonate Reactivity in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Malonic Ester for Synthesis.
In the realm of organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, malonic esters are indispensable reagents. Their utility stems from the acidity of the α-hydrogen, which allows for facile enolate formation and subsequent alkylation, providing a powerful tool for carbon-carbon bond formation. Among the various substituted malonic esters, diethyl allylmalonate holds a unique position due to the presence of the versatile allyl group. This guide provides a comprehensive comparison of the reactivity of this compound with other common malonic esters, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This guide demonstrates that while this compound follows the general reaction pathways of other malonic esters (alkylation, hydrolysis, and decarboxylation), its reactivity is nuanced by the electronic and steric properties of the allyl substituent. The double bond in the allyl group offers opportunities for further functionalization, a key advantage over saturated alkylmalonates. While direct kinetic comparisons are sparse in the literature, a thorough analysis of reaction principles and available experimental data allows for a robust comparative assessment.
Data Presentation: A Comparative Overview
The following tables summarize key reactivity parameters for this compound and other representative malonic esters.
Table 1: Comparison of Physicochemical Properties
| Property | Diethyl Malonate | Diethyl Ethylmalonate | This compound |
| Molecular Formula | C₇H₁₂O₄ | C₉H₁₆O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 160.17 g/mol | 188.22 g/mol | 200.23 g/mol |
| Boiling Point | 199.3 °C[1] | 208-210 °C | 222-223 °C[2] |
| pKa of α-hydrogen | ~13 | ~14-15 (estimated) | ~13-14 (estimated) |
Table 2: Comparison of Reactivity in Alkylation Reactions
| Malonic Ester | Electrophile | Base/Solvent | Reaction Conditions | Yield | Reference |
| Diethyl Malonate | Allyl Bromide | K₂CO₃ / CH₃CN | 80°C, 24h | 91% (of this compound) | [3] |
| Diethyl Malonate | Ethyl Bromide | NaOEt / EtOH | Reflux | ~75% (of Diethyl Diethylmalonate) | BenchChem |
| Diethyl Ethylmalonate | Alkyl Halide | NaOEt / EtOH | Reflux | Generally lower than first alkylation due to steric hindrance | General Observation |
| This compound | Alkyl Halide | NaOEt / EtOH | Reflux | No specific comparative data found. Reactivity is expected to be similar to other mono-substituted malonates, influenced by steric bulk of the incoming electrophile. | Inferred |
Table 3: Reactivity in Subsequent Transformations
| Reaction | Substrate | Key Considerations |
| Hydrolysis & Decarboxylation | Mono-alkylated malonic esters | Generally proceed readily under acidic or basic conditions with heating.[4][5] |
| Di-alkylated malonic esters | Can be more resistant to hydrolysis and may require harsher conditions due to increased steric hindrance around the ester groups.[6] | |
| Further Functionalization | This compound | The allyl group's double bond can undergo various transformations (e.g., oxidation, reduction, addition reactions), offering synthetic versatility not present in saturated analogues. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Malonate
This protocol is adapted from a literature procedure with a reported yield of 91%.[3]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
-
Nitrogen gas supply
-
Round-bottom flask, condenser, and other standard glassware
Procedure:
-
To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).[3]
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[3]
-
Heat the reaction mixture to 80°C and maintain for 24 hours.[3]
-
Cool the mixture to room temperature and filter through a bed of Celite.
-
Wash the Celite bed with acetonitrile (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain this compound as a colorless liquid (yield: ~24 g).[3]
Protocol 2: General Procedure for the Second Alkylation of a Mono-substituted Malonic Ester
This protocol outlines a general procedure for the introduction of a second alkyl group.
Materials:
-
Mono-substituted diethyl malonate (e.g., this compound)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add the mono-substituted diethyl malonate dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add the second alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Hydrolysis and Decarboxylation of an Alkylated Malonic Ester
This is a general procedure to convert the alkylated malonic ester to a carboxylic acid.
Materials:
-
Alkylated diethyl malonate
-
Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine the alkylated diethyl malonate with an excess of the aqueous acid or base.
-
Heat the mixture to reflux. The reaction time will vary depending on the substrate.
-
If using a base for hydrolysis, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) after the hydrolysis is complete.
-
Continue to heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of CO₂ gas.
-
Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the final product.
Mandatory Visualizations
Caption: General pathway of malonic ester synthesis.
Caption: Workflow for comparing malonic ester reactivity.
References
- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2049-80-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 6. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety Operating Guide
Proper Disposal of Diethyl Allylmalonate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of diethyl allylmalonate is crucial for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly.
This compound is classified as a combustible liquid that can cause skin and eye irritation, as well as potential respiratory irritation[1][2][3]. Therefore, proper handling and disposal are paramount to prevent accidents and environmental contamination. Adherence to regulations set forth by the Environmental Protection Agency (EPA), such as the Resource Conservation and Recovery Act (RCRA), is mandatory for the management of hazardous waste[4].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood[2].
Step-by-Step Disposal Procedure
-
Segregation and Storage :
-
Store waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste"[5].
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include acids, bases, and reducing agents[1].
-
Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, or open flames[1][3].
-
-
Waste Collection :
-
For small spills, absorb the this compound with an inert material like sand, earth, or a universal binder[1][6]. Place the absorbent material into a designated hazardous waste container[6].
-
For larger quantities of waste, carefully transfer the liquid into a suitable, sealed container for disposal[1][2].
-
-
Labeling :
-
Ensure the hazardous waste container is accurately labeled with the full chemical name ("this compound"), the concentration, and the date of accumulation[5].
-
-
Disposal :
-
This compound must be disposed of through an approved waste disposal plant[1][3]. Do not dispose of this chemical down the drain or in regular trash[5][7].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 92 °C / 197.6 °F | [1] |
| Boiling Point | 222 - 223 °C / 431.6 - 433.4 °F @ 760 mmHg | [1] |
| Specific Gravity | 1.010 | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For handling and safety protocols, always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. needle.tube [needle.tube]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. This compound(2049-80-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. acs.org [acs.org]
Personal protective equipment for handling Diethyl allylmalonate
This guide provides critical safety and logistical information for the proper handling and disposal of Diethyl allylmalonate in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2049-80-1 | [1][2] |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 222 - 223 °C / 431.6 - 433.4 °F @ 760 mmHg | [1] |
| Flash Point | 92 °C / 197.6 °F | [1] |
| Specific Gravity | 1.010 | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard | Required PPE |
| Skin Irritation | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Eye Irritation | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Respiratory Irritation | Use only outdoors or in a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH or European Standard EN 149 approved respirator should be used.[4] |
| Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical when working with this compound. The following workflow outlines the necessary steps from preparation to post-handling.
Experimental Protocol: Handling and Use
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is well-ventilated.[1][4]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE: chemical safety goggles, appropriate protective gloves, and a lab coat.[1][4]
-
Have a spill kit with inert absorbent material (e.g., sand, vermiculite) readily available.[4][5]
-
-
Handling :
-
Put on all required personal protective equipment before handling the chemical.[1]
-
When transferring this compound, ensure containers are grounded and bonded to prevent static discharge.[4]
-
Carefully dispense the required amount, avoiding splashing and the generation of aerosols or mists.[2]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][6]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect all waste, including unused this compound and any contaminated materials (e.g., absorbent pads, gloves, paper towels), in a designated and properly labeled hazardous waste container.[1]
-
The container should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials such as acids, bases, and reducing agents.[1]
-
-
Disposal Procedure :
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[2] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, seek medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[8] Seek immediate medical assistance.[1]
-
Spill : In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder) and place it into a suitable container for chemical waste.[4][5] Ensure adequate ventilation.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(2049-80-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. multichemindia.com [multichemindia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
